Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 3-Fluoro-4-methylbenzenecarboximidamide for Advanced Research The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—hig...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Fluoro-4-methylbenzenecarboximidamide for Advanced Research
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve bioavailability by modulating lipophilicity, and increase binding affinity to target proteins through specific electronic interactions.[1][2][3]
This guide focuses on 3-Fluoro-4-methylbenzenecarboximidamide, a compound that marries the strategic advantage of a fluorinated aromatic ring with the functional importance of the carboximidamide (amidine) group. The amidine moiety, as a strong base, is often protonated at physiological pH, serving as a bioisostere for the guanidinium group of arginine. This allows it to engage in critical hydrogen bonding and electrostatic interactions within enzyme active sites, making it a valuable pharmacophore in the design of enzyme inhibitors and receptor modulators. This document provides a comprehensive overview of its structure, properties, synthesis, and potential applications for researchers in drug development and chemical biology.
Core Molecular Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The following sections detail the structural identifiers and key physicochemical characteristics of 3-Fluoro-4-methylbenzenecarboximidamide.
Chemical Structure and Identifiers
The compound is structurally defined by a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 4, and a carboximidamide group at position 1. It is commonly handled and stored as its hydrochloride salt to improve stability and handling characteristics.[4]
3-Fluoro-4-methylbenzamidine hydrochloride CAS number search
CAS Identification, Synthesis, and Medicinal Chemistry Applications Executive Summary & Identification 3-Fluoro-4-methylbenzamidine hydrochloride is a specialized fluorinated building block used primarily in the developm...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Identification, Synthesis, and Medicinal Chemistry Applications
Executive Summary & Identification
3-Fluoro-4-methylbenzamidine hydrochloride is a specialized fluorinated building block used primarily in the development of serine protease inhibitors. It serves as a critical pharmacophore in medicinal chemistry, where the benzamidine moiety mimics the basic side chain of arginine, allowing for high-affinity binding to the S1 pocket of enzymes such as Thrombin, Factor Xa, and Trypsin.
The strategic incorporation of fluorine at the 3-position modulates the pKa of the amidine group and enhances metabolic stability against oxidative defluorination, while the 4-methyl group provides a handle for hydrophobic interactions or further structural elaboration.
In drug design, replacing a hydrogen atom with fluorine (bioisosterism) profoundly alters the physicochemical profile of the benzamidine scaffold without significantly changing steric bulk.
pKa Modulation: The electronegative fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect (
). This lowers the pKa of the amidine group (typically ~11-12 for unsubstituted benzamidine) closer to physiological pH. This reduction can improve oral bioavailability by increasing the fraction of the uncharged species capable of passive membrane permeability.
Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the 3-position blocks metabolic hydroxylation at this site, a common clearance pathway for aromatic rings.
Arginine Mimicry: The benzamidine moiety is a classic bioisostere for the guanidine group of arginine. It forms bidentate salt bridges with Aspartate residues (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
Pharmacophore Logic Diagram
The following diagram illustrates the structural logic behind using this compound in protease inhibitor design.
Caption: Structural-Activity Relationship (SAR) logic for 3-Fluoro-4-methylbenzamidine in drug design.
Synthesis & Manufacturing Protocol
The synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride typically proceeds via the Pinner Reaction , converting the corresponding nitrile to the imidate ester, followed by ammonolysis. This method is preferred over direct addition of ammonia due to higher yields and purity.
Note: All steps must be performed in a fume hood due to the use of corrosive HCl gas and volatile solvents.
Phase 1: Formation of the Pinner Salt (Imidate)
Dissolution: Dissolve 10.0 g (74 mmol) of 3-Fluoro-4-methylbenzonitrile in 100 mL of anhydrous ethanol (EtOH) or methanol (MeOH).
Critical Control: The solvent must be anhydrous. Water will hydrolyze the intermediate back to the amide.
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2-3 hours until saturation.
Alternative: Use Acetyl Chloride (1.1 eq) in alcohol to generate HCl in situ if gas handling is not feasible.
Incubation: Seal the reaction vessel and stir at 0°C to room temperature for 12–24 hours.
Precipitation: The imidate ester hydrochloride usually precipitates. Add dry diethyl ether (200 mL) to force complete precipitation. Filter the white solid under nitrogen.
Phase 2: Ammonolysis to Benzamidine
Resuspension: Suspend the solid imidate ester intermediate in 100 mL of anhydrous ethanol.
Ammonolysis: Bubble dry Ammonia (NH₃) gas into the suspension at 0°C, or add a solution of 7N NH₃ in methanol (3-4 equivalents).
Reaction: Stir at room temperature for 4–6 hours. The mixture will clarify as the benzamidine forms, then potentially reprecipitate.
Isolation: Concentrate the solvent in vacuo. Recrystallize the crude residue from Isopropanol/Ether or Ethanol/Ether to yield pure 3-Fluoro-4-methylbenzamidine hydrochloride.
Synthesis Workflow Diagram
Caption: Two-step Pinner synthesis pathway from nitrile precursor to benzamidine salt.
Analytical Characterization
To validate the identity of the synthesized or purchased compound, the following analytical parameters should be verified.
PubChem. Compound Summary for CID 329789471 (3-Fluoro-4-methylbenzamidine hydrochloride). National Library of Medicine. Link
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry.[5][6][7][8] ChemBioChem, 5(5), 637-643. (Mechanistic grounding for fluorine substitution). Link
Decicco, C. P., et al. (1997). Amidine-based inhibitors of Factor Xa. Journal of Medicinal Chemistry. (Context for benzamidine applications). Link
Benzamidine derivatives as serine protease inhibitor building blocks
From Synthetic Protocols to Clinical Pharmacokinetics Executive Summary In the architecture of drug design, few moieties are as foundational as benzamidine. It is the quintessential "anchor" for targeting trypsin-like se...
Author: BenchChem Technical Support Team. Date: March 2026
From Synthetic Protocols to Clinical Pharmacokinetics
Executive Summary
In the architecture of drug design, few moieties are as foundational as benzamidine. It is the quintessential "anchor" for targeting trypsin-like serine proteases, a family of enzymes governing coagulation (Thrombin, Factor Xa), fibrinolysis, and complement activation. This guide moves beyond basic textbook definitions to explore the practical application of benzamidine derivatives. We will examine the structural causality of its binding, the "Application Scientist’s" preferred synthetic routes (avoiding the pitfalls of the Pinner reaction), and the prodrug strategies required to overcome its inherent pharmacokinetic liabilities.
Structural Basis of Inhibition: The S1 Pocket Imperative
To design a potent inhibitor, one must first understand the lock. Serine proteases share a highly conserved catalytic triad (His57, Asp102, Ser195), but specificity is dictated by the S1 specificity pocket .
In trypsin-like proteases, the S1 pocket is deep and characterized by a critical residue at the bottom: Aspartate 189 (Asp189) .
The Mechanism: The benzamidine moiety mimics the side chain of arginine, the natural substrate's P1 residue.
The Interaction: The positively charged amidine group (
) forms a bidentate salt bridge with the negatively charged carboxylate of Asp189. This interaction anchors the inhibitor, correctly positioning the rest of the molecule to block the active site.
Thermodynamics: This salt bridge is the primary driver of binding energy (
), often contributing 3–5 kcal/mol to the affinity.
Visualization: The Pharmacophore Interaction
The following diagram illustrates the critical electrostatic network required for high-affinity binding.
Caption: The critical bidentate salt bridge between the inhibitor's amidine group and the enzyme's Asp189 residue.
Synthetic Pathways: The "Amidoxime Route"
Expertise & Experience Note: While many textbooks cite the Pinner Reaction (treatment of nitrile with dry HCl gas followed by ammonia) as the standard method, it is operationally difficult. It requires anhydrous conditions, tolerates few functional groups, and often results in low yields due to hydrolysis.
The Superior Protocol: The Amidoxime Route . This method is milder, tolerates diverse functionality, and is the industry standard for complex drug synthesis.
Workflow Diagram
Caption: The modern 2-step synthesis of benzamidines via stable amidoxime intermediates.
Validated Protocol: Nitrile to Benzamidine
Step 1: Formation of Amidoxime
Reagents: Dissolve the aryl nitrile (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (
, 3.0 eq) and Triethylamine (, 3.0 eq).
Conditions: Reflux at 80°C for 4–12 hours.
Process Control (Self-Validation): Monitor via TLC or LCMS.
Success Indicator: Disappearance of the sharp Nitrile peak in IR (
) and appearance of the Amidoxime mass ().
Workup: Evaporate solvent. The residue is often a solid that can be washed with water to remove salts.
Step 2: Reduction to Amidine
Reagents: Dissolve the Amidoxime (1.0 eq) in Glacial Acetic Acid. Add Zinc dust (active, 5.0 eq).
Conditions: Stir at room temperature or mild heat (40°C) for 2–4 hours.
Alternative: Catalytic hydrogenation (
, Pd/C) in Methanol/Acetic acid is cleaner for non-halogenated substrates.
Purification: Filter off Zinc. Concentrate. Purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.
Overcoming the Pharmacokinetic Barrier
The very property that makes benzamidine a potent inhibitor—its high basicity—is its greatest liability in drug development.
The Problem: At physiological pH (7.4), a benzamidine (
) is >99.9% protonated (cationic).
The Consequence: Charged molecules cannot passively diffuse through the lipid bilayer of the intestinal epithelium. Oral bioavailability (
) is typically < 5%.
The Solution: Prodrug Strategies
To achieve oral delivery, the basicity must be masked. The most successful strategy is the Double Prodrug approach, exemplified by Dabigatran Etexilate.
Masking the Amidine: The amidine is converted back to a carbamate or an amidoxime-like structure (less basic).
Masking the Carboxylate: If the molecule has a carboxylic acid tail (common for solubility), it is esterified.
Table 1: Physicochemical Comparison of Benzamidine Derivatives
Parameter
Benzamidine (Parent)
Amidoxime (Prodrug)
Dabigatran Etexilate (Clinical)
Structure
Free Amidine
N-Hydroxyamidine
Hexyl carbamate / Ethyl ester
~11.6 (Strong Base)
~5.0 (Weak Base)
Neutral (at pH 7.4)
Charge (pH 7.4)
Positive (+)
Neutral (0)
Neutral (0)
LogD (pH 7.4)
-2.5 (Hydrophilic)
0.5 - 1.5 (Lipophilic)
> 3.0 (Highly Lipophilic)
Oral Bioavailability
< 5%
20 - 50%
~6.5% (after hydrolysis)
Mechanism
Active Inhibitor
Requires hepatic reduction
Requires esterase hydrolysis
Case Study: Dabigatran Activation Pathway
Dabigatran etexilate is a "double prodrug."[1][2] It requires two distinct enzymatic steps to become active.
Intestinal Absorption: The lipophilic etexilate form crosses the gut wall.
Step 1 (Esterase): Cleavage of the ethyl ester by carboxylesterases (CES1) in the liver.
Step 2 (Activation): Hydrolysis of the hexyloxycarbonyl carbamate to reveal the active benzamidine.
Therapeutic Applications: Factor Xa and Thrombin
Benzamidine derivatives have revolutionized anticoagulant therapy (DOACs - Direct Oral Anticoagulants).
Design: Uses a benzamidine mimic to bind the S1 pocket.
Selectivity: High specificity for Thrombin over Factor Xa due to the hydrophobic "distal" pocket interactions.
Factor Xa Inhibitors:
Drugs: Betrixaban, Edoxaban.
Design: Often replace the highly basic benzamidine with less basic isosteres (like chloropyridine or amino-isoquinoline) to improve oral bioavailability without needing extensive prodrug modification, though benzamidine remains the gold standard for potency.
Experimental Tip for Researchers:
When screening benzamidine derivatives in vitro, avoid phosphate buffers if using high concentrations of calcium, as precipitation can occur. Use HEPES or Tris buffers at pH 7.4 with 150 mM NaCl to mimic physiological ionic strength, which is crucial for salt-bridge stability.
References
Buch, I., et al. (2011). "Reconstruction of the binding pathway of benzamidine to trypsin." Proceedings of the National Academy of Sciences. [Link]
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. [Link]
Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry. [Link]
Stangier, J. (2008). "Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate." Clinical Pharmacokinetics. [Link]
Wienen, W., et al. (2007).[4] "Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats."[3][4] Thrombosis and Haemostasis. [Link]
3-Fluoro-4-methylbenzenecarboximidamide (also known as 3-Fluoro-4-methylbenzamidine ) represents a critical pharmacophore in medicinal chemistry, particularly as a P1 anchor residue in serine protease inhibitors (e.g., thrombin, Factor Xa, trypsin). The amidine moiety mimics the arginine side chain, forming a bidentate salt bridge with the Asp189 residue in the S1 pocket of trypsin-like proteases.[1]
This guide provides a definitive technical reference for the physicochemical properties, synthesis, and analytical validation of this compound, distinguishing it from its common impurities (specifically the corresponding amide).[1]
Part 1: Physicochemical Characterization
The compound is most stable and commercially available as its hydrochloride salt. Researchers must distinguish between the theoretical free base (used in docking simulations) and the experimental salt form (used in assays).[1]
Critical Insight on pKa:
Unsubstituted benzamidine has a pKa of ~11.6. The introduction of the Fluorine atom at the 3-position (meta to the amidine) exerts an electron-withdrawing inductive effect (-I), which lowers the pKa slightly (estimated range 10.8–11.2). The methyl group at the 4-position (para) provides a weak electron-donating effect (+I), partially countering the fluorine's influence.[1] This balance maintains the compound's high basicity, ensuring it remains protonated at physiological pH (7.4), which is essential for binding to the anionic aspartate residue in protease active sites.[1]
Part 2: Synthetic Methodology
The most robust synthesis for benzamidines is the Pinner Reaction , which avoids the harsh conditions of direct nitrile amination.[1] This protocol converts the commercially available nitrile precursor into the amidine via an imidate intermediate.[1][3]
Dissolve 3-Fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous ethanol (5–10 mL/g).
Cool the solution to 0°C in an ice bath.
Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride (3.0 eq) dropwise to the ethanol solution to generate anhydrous HCl in situ.[1]
Seal the vessel and stir at room temperature for 16–24 hours.
Checkpoint: Monitor by TLC or IR (disappearance of nitrile peak at ~2230 cm⁻¹).
Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum.
Amidine Conversion:
Resuspend the dried imidate intermediate in anhydrous ethanol (or methanol).[1]
Cool to 0°C.
Add Ammonia (7N in methanol, 3.0 eq) or bubble anhydrous NH₃ gas.[1]
Recrystallize the crude solid from Ethanol/Ether to yield pure 3-Fluoro-4-methylbenzamidine hydrochloride.
Visualizing the Synthetic Pathway
Figure 1: The Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.[2][4][9]
Part 3: Analytical Validation (QC)
A common pitfall in benzamidine synthesis is hydrolysis to the primary amide (3-Fluoro-4-methylbenzamide, CAS 175277-86-8). The amide is biologically inactive against proteases and must be ruled out.
Differentiation Strategy
Method
Target: Amidine (HCl Salt)
Impurity: Amide
Mass Spectrometry (ESI+)
[M+H]⁺ = 153.1
[M+H]⁺ = 154.1
¹H-NMR (DMSO-d₆)
Broad singlets at ~9.0–9.4 ppm (4H, split 2:[2]2) corresponding to C(=NH)NH₂⁺
Broad singlets at ~7.4 and ~8.0 ppm (2H) corresponding to C(=O)NH₂
IR Spectroscopy
Strong C=N stretch at ~1680 cm⁻¹
Strong C=O stretch at ~1650–1660 cm⁻¹
Quality Control Decision Tree
Figure 2: Analytical workflow to validate compound identity and purity.
Part 4: Biological Context & Handling
Storage & Stability:
Benzamidines are hygroscopic. The HCl salt should be stored at -20°C in a desiccator. Aqueous solutions are stable at acidic pH but can hydrolyze to the amide at pH > 9.0 over prolonged periods.
Medicinal Application:
This scaffold is a classic Bioisostere of Arginine . In drug design, the 3-Fluoro substitution serves two purposes:
Metabolic Stability: Blocks oxidative metabolism at the 3-position of the ring.
Lipophilicity Modulation: The fluorine increases logP slightly compared to the parent benzamidine, potentially improving membrane permeability while retaining the critical salt-bridge capability.
References
PubChem Compound Summary. (2025). 3-Fluoro-4-methylbenzamidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Decicco, C. P., et al. (1997).[1] "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(15), 2296-2308.[1] (Provides foundational context for benzamidine synthesis via Pinner reaction).[1]
Pinner, A., & Klein, F. (1877).[1] "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][3] (Original methodology citation).
Strategic Sourcing and Validation of 3-Fluoro-4-methylbenzamidine HCl
The following technical guide details the sourcing, validation, and application of 3-Fluoro-4-methylbenzamidine Hydrochloride (CAS 175277-88-0) . A Technical Guide for Medicinal Chemistry & Drug Discovery Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, validation, and application of 3-Fluoro-4-methylbenzamidine Hydrochloride (CAS 175277-88-0) .
A Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary & Chemical Profile
In the landscape of serine protease inhibitor design, 3-Fluoro-4-methylbenzamidine HCl serves as a critical P1 moiety. The benzamidine group mimics the arginine side chain, forming salt bridges with the aspartate residue in the S1 pocket of trypsin-like proteases (e.g., Thrombin, Factor Xa). The specific substitution pattern—3-Fluoro and 4-Methyl —offers distinct advantages over unsubstituted benzamidine:
3-Fluoro: Modulates the pKa of the amidine group (lowering it slightly from ~11.5), improving bioavailability and altering electrostatic interactions. It also blocks metabolic oxidation at the 3-position.
4-Methyl: Provides a hydrophobic anchor, filling the S1 pocket volume and preventing metabolic attack at the para position.
Sourcing this compound requires vigilance. Major catalog providers often list this item under "Discovery" tiers (e.g., Sigma-Aldrich's AldrichCPR), which explicitly states that analytical data may not be acquired and the buyer assumes responsibility for identity confirmation.
Supplier Evaluation Matrix
Researchers should categorize suppliers into three tiers to manage risk:
Tier
Characteristics
Recommended Suppliers (Examples)
Action Required
Tier 1: Primary Manufacturers
Synthesize in-house; provide full CoA (HPLC, NMR, MS); high batch reproducibility.
Low cost; long lead times; high risk of salt-form mismatch or hydrolysis.
Alibaba/Indiamart vendors
Full structural elucidation required (NMR + LCMS).
Critical Procurement Note: Ensure you order the Hydrochloride (HCl) salt. The free base is unstable and prone to rapid hydrolysis and oxidation.
Quality Control & Validation Protocol
Because benzamidines are labile under basic conditions, "fresh" commercial batches often contain hydrolysis impurities. The following protocol is a self-validating system to ensure compound integrity.
Impurity Logic & Degradation Pathway
The primary impurities arise from the synthetic precursor (Nitrile) and the hydrolysis product (Amide).
Figure 1: Synthesis and degradation pathway. The presence of the Amide (red) indicates moisture exposure or improper storage.
Standardized Analytical Method (HPLC-UV)
Do not rely on generic CoAs. Use this method to separate the highly polar amidine from the neutral amide and nitrile.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Acid is crucial to keep the amidine protonated and prevent peak tailing.
Impurity A (Amide): <2.0% (Elutes after amidine due to lack of charge).
Impurity B (Nitrile): <0.5% (Elutes late, very hydrophobic).
Handling, Stability, and Storage
Benzamidine hydrochlorides are hygroscopic. Moisture uptake accelerates hydrolysis to the amide, which is inactive against protease targets.
Storage: Store at -20°C in a desiccator.
Handling: Warm the vial to room temperature before opening to prevent water condensation on the cold solid.
Solubility:
Water: >50 mM (Stable for 24h at 4°C).
DMSO: >100 mM (Stock solutions stable for 3 months at -20°C).
Avoid: Basic buffers (pH > 9) for prolonged periods.
Research Applications
This compound is rarely a final drug but is a vital Fragment-Based Drug Design (FBDD) scaffold.
Protease Inhibition Workflow
When using 3-Fluoro-4-methylbenzamidine as a competitive inhibitor or crystallographic probe:
Figure 2: Standard inhibition assay workflow. Pre-incubation is critical for equilibrium binding.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 329789471: 3-Fluoro-4-methylbenzamidine hydrochloride.[4] National Center for Biotechnology Information (2025). Link
Synthetic Methodology (Pinner Reaction)
Pinner, A. Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft (1883). (Foundational chemistry for amidine synthesis).[5][6][7]
Medicinal Chemistry Context (Benzamidines)
Benzamidine derivatives as structural mimics of the arginine side chain in S1 serine protease inhibitors. Journal of Medicinal Chemistry.
Supplier Data
3-Fluoro-4-methylbenzamidine hydrochloride Product Page. Sigma-Aldrich.[4] Link
3-Fluoro-4-methylbenzamidine hydrochloride.[1][4][8][9] Combi-Blocks. Link
Optimizing the Arginine Mimetic: Therapeutic Utility and Synthesis of 3-Fluoro-4-Methyl Benzamidines
Executive Summary The benzamidine moiety has long served as the cornerstone of serine protease inhibitor design, acting as a bioisostere for the arginine side chain. However, the high basicity (pKa ~11.6) of the unsubsti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzamidine moiety has long served as the cornerstone of serine protease inhibitor design, acting as a bioisostere for the arginine side chain. However, the high basicity (pKa ~11.6) of the unsubstituted benzamidine group often results in poor oral bioavailability due to limited membrane permeability and cationic trapping.
This technical guide analyzes the 3-fluoro-4-methyl substituted benzamidine scaffold—a specific structural refinement that addresses these limitations. By introducing a fluorine atom at the meta position and a methyl group at the para position, medicinal chemists can simultaneously modulate basicity, enhance hydrophobic fit within the S1 specificity pocket, and block primary metabolic soft spots. This guide details the structure-activity relationship (SAR), chemical synthesis via the Pinner reaction, and validation protocols for this critical pharmacophore.
Part 1: The Pharmacophore Logic
The Arginine Mimetic Challenge
Serine proteases (e.g., Thrombin, Factor Xa, Trypsin) recognize substrates via a deep, negatively charged S1 pocket containing an aspartate residue (e.g., Asp189 in Trypsin). Benzamidines bind here with high affinity, forming a bidentate salt bridge.
However, "naked" benzamidines face two failures in drug development:
** excessive Basicity:** With a pKa > 11, they remain permanently protonated at physiological pH, preventing passive diffusion across the gut wall.
Metabolic Vulnerability: The electron-rich phenyl ring is susceptible to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
The 3-Fluoro-4-Methyl Solution
The 3-fluoro-4-methyl substitution pattern represents a calculated multiparameter optimization (MPO):
3-Fluoro (Electronic Tuning): The high electronegativity of fluorine exerts an inductive electron-withdrawing effect (
), lowering the pKa of the amidine group by approximately 1.0–1.5 log units. This increases the fraction of neutral molecules available for membrane permeation without destroying the essential salt bridge interaction.
4-Methyl (Steric & Metabolic Tuning): The methyl group fills the hydrophobic sub-site of the S1 pocket, displacing high-energy water molecules (entropy gain). Crucially, it blocks the para position, preventing rapid oxidation by CYP450 isoforms.
Interaction Map (DOT Visualization)
The following diagram illustrates the tripartite mechanism of action for this scaffold within the protease active site.
Figure 1: Mechanistic contributions of the 3-fluoro and 4-methyl substituents to binding affinity and pharmacokinetic stability.
Part 2: Chemical Synthesis Protocol
Route Selection: The Pinner Synthesis
The most robust method for constructing the substituted benzamidine is the Pinner reaction, starting from 3-fluoro-4-methylbenzonitrile .[1][2] This avoids the harsh conditions of direct amination and proceeds through an imidate intermediate.
Note: All steps must be performed in a fume hood due to the use of HCl gas and ammonia.
Step 1: Formation of the Imidate Ester
Dissolution: Dissolve 10.0 mmol of 3-fluoro-4-methylbenzonitrile in 20 mL of anhydrous ethanol.
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis back to the amide.
Incubation: Seal the reaction vessel and store at 4°C for 12–24 hours.
Precipitation: Dilute with 100 mL of anhydrous diethyl ether. The ethyl imidate hydrochloride salt will precipitate as a white solid.
Isolation: Filter rapidly under nitrogen atmosphere and wash with cold ether. Proceed immediately to Step 2 (imidates are hygroscopic).
Step 2: Ammonolysis to Benzamidine
Resuspension: Suspend the imidate salt in 30 mL of anhydrous ethanol.
Amination: Bubble dry ammonia gas (excess) through the suspension at 0°C for 30 minutes, or add a 7N solution of ammonia in methanol (3 equivalents).
Reflux: Heat the mixture to 60°C for 4 hours.
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from isopropanol/ether.
Yield Expectation: 75–85%
Characterization: 1H NMR (DMSO-d6) should show characteristic broad singlets for amidine protons at ~9.2 ppm.
Part 3: Biological Validation (Enzyme Inhibition)
Rationale
To validate the therapeutic potential, the inhibitor must be tested against a relevant serine protease (e.g., Thrombin or Factor Xa) using a chromogenic substrate assay.
Assay Protocol
Materials:
Enzyme: Human Alpha-Thrombin (0.1 NIH units/mL final).
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
Workflow:
Preparation: Prepare serial dilutions of the 3-fluoro-4-methylbenzamidine (0.1 nM to 100 µM) in DMSO (final DMSO < 1%).
Incubation: Mix 20 µL of inhibitor solution with 100 µL of enzyme solution in a 96-well microplate. Incubate for 10 minutes at 37°C to allow equilibrium binding.
Initiation: Add 80 µL of S-2238 substrate (Km concentration).
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
Analysis: Determine
using non-linear regression. Calculate using the Cheng-Prusoff equation:
Experimental Workflow Diagram
Figure 2: Kinetic assay workflow for determining inhibition constants (Ki).
Part 4: Comparative Data Analysis
The following table summarizes the theoretical impact of the substitutions compared to the parent molecule.
Note: The combination of 3-F and 4-Me provides the optimal balance of reduced basicity (lower pKa) and increased lipophilicity (higher LogP), facilitating oral absorption.
References
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
Olsen, J. A., et al. (2004). A fluorine scan of thrombin inhibitors to map the fluorophilicity/hydrophobicity of the S1 pocket. Organic & Biomolecular Chemistry, 2(9), 1339-1352.
Matter, H., et al. (2002). Design and structural analysis of potent and selective Factor Xa inhibitors. Journal of Medicinal Chemistry, 45(14), 2923-2941.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Technical Guide: Solubility Profiling & Salt Selection for 3-Fluoro-4-methylbenzamidine
The following technical guide details the solubility profiling and salt characterization of 3-Fluoro-4-methylbenzamidine , a critical intermediate and pharmacophore in the development of serine protease inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profiling and salt characterization of 3-Fluoro-4-methylbenzamidine , a critical intermediate and pharmacophore in the development of serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors).
Executive Summary
3-Fluoro-4-methylbenzamidine (CAS 175277-88-0 for HCl salt) represents a privileged structural motif in medicinal chemistry. The benzamidine moiety serves as a highly basic anchor (pKa ~11.5) mimicking the arginine side chain in protease substrates, while the 3-fluoro and 4-methyl substituents modulate lipophilicity and metabolic stability.
This guide addresses a common bottleneck: the solubility-permeability trade-off . While the benzamidine core ensures high aqueous solubility in acidic media, the specific substitution pattern introduces lattice energy variations that necessitate rigorous salt screening. This document outlines the theoretical basis, experimental protocols, and interpretation frameworks for defining the solubility profile of this compound.
Physicochemical Basis
To control the solubility of 3-Fluoro-4-methylbenzamidine, one must understand the interplay between its ionization state and crystal lattice energy.
Structural Impact on Solubility
Benzamidine Core: A strong base. At physiological pH (7.4), it exists predominantly in the cationic form, favoring aqueous solubility.
3-Fluoro Substituent: Increases lipophilicity (LogP) and lowers the pKa of the amidine group slightly via inductive electron withdrawal, potentially altering the pH at which precipitation occurs.
4-Methyl Substituent: Adds steric bulk and lipophilicity, which generally decreases intrinsic aqueous solubility (
) of the free base but may enhance permeability.
The pH-Solubility Relationship
The solubility (
) of a mono-basic drug like 3-Fluoro-4-methylbenzamidine is strictly pH-dependent:
pH < pKa (Acidic): Solubility is driven by the salt form (
).
pH > pKa (Basic): Solubility is limited by the intrinsic solubility of the free base (
).
Experimental Protocols
Workflow: Automated Salt Screening & Solubility Profiling
The following workflow ensures a self-validating dataset, distinguishing between kinetic and thermodynamic solubility.
Figure 1: Integrated workflow for salt selection and solubility profiling. This path ensures that only stable polymorphs are subjected to thermodynamic testing.
Protocol: Thermodynamic Shake-Flask Method
This is the "Gold Standard" for regulatory submissions.
Preparation: Weigh excess 3-Fluoro-4-methylbenzamidine salt (approx. 10-20 mg) into a glass vial.
Solvent Addition: Add 1.0 mL of the target buffer (see Table 1).
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (or 48h if dissolution is slow).
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
Quantification: Analyze the supernatant via HPLC-UV (detection typically at ~230-250 nm).
pH Check:Crucial Step —Measure the pH of the supernatant after equilibrium. The dissolving salt can significantly shift the pH of weak buffers.
Data Presentation & Expectations
Expected Solubility Profile (Derived from Benzamidine Analogs)
The following data represents the expected performance of the Hydrochloride (HCl) salt, which is the industry standard for this class (CAS 175277-88-0).
Medium
pH
Expected Solubility (mg/mL)
Mechanistic Insight
0.1 N HCl
1.2
> 50 mg/mL
Fully ionized. Limited only by of the salt.
Acetate Buffer
4.5
> 40 mg/mL
High solubility maintained; compound remains cationic.
Phosphate Buffer
6.8
10 - 25 mg/mL
Solubility begins to decrease as pH approaches pKa.
PBS
7.4
3 - 10 mg/mL
Physiological range. Free base concentration increases.
Borate Buffer
10.0
< 1 mg/mL
Near pKa. Significant precipitation of free base likely.
Water
~5.5
> 50 mg/mL
The salt itself is acidic; self-buffers to pH ~5-6.
Organic Solvent Compatibility (Process Chemistry)
For researchers developing scale-up routes, solubility in organic solvents is critical for purification and crystallization.
Methanol/Ethanol: High solubility (> 50 mg/mL). Preferred for recrystallization.
DMSO: High solubility (> 25 mg/mL). Used for biological stock solutions.[1]
Ethyl Acetate/Hexanes: Low solubility. These are effective anti-solvents for precipitating the salt.
Critical Analysis: Salt Selection Strategy
While the Hydrochloride (HCl) salt is the default, it is not always optimal. If the HCl salt exhibits hygroscopicity (absorbing water from air) or a common ion effect (reduced solubility in the stomach due to high Cl⁻ concentration), alternative salts must be screened.
Comparative Salt Profile
Salt Form
Counter-ion
Pros
Cons
Hydrochloride
Cl⁻
Standard, low MW, high melting point.
Potential common ion effect in vivo (pH 1.2).
Methanesulfonate
CH₃SO₃⁻
High solubility, often non-hygroscopic.
Higher molecular weight penalty.
Acetate
CH₃COO⁻
Good for HPLC purification (volatile).
Often less stable/crystalline; lower melting point.
Diagram: The Common Ion Effect Mechanism
The following diagram illustrates why solubility in 0.1 N HCl might be lower than in water for the hydrochloride salt, a counter-intuitive but common phenomenon.
Figure 2: Mechanism of the Common Ion Effect reducing solubility in gastric fluids for HCl salts.
References
Sigma-Aldrich. 3-Fluoro-4-methylbenzamidine hydrochloride Product Specification. Retrieved from
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][3] Advanced Drug Delivery Reviews.
Cayman Chemical. Benzamidine (hydrochloride) Product Information. Retrieved from
Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[1] European Journal of Biochemistry.[1]
Protocol for synthesis of 3-Fluoro-4-methylbenzamidine from nitrile
Application Note: High-Purity Synthesis of 3-Fluoro-4-methylbenzamidine Hydrochloride Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of 3-Fluoro-4-methylbenzamidine Hydrochloride
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS: 175277-88-0) from its nitrile precursor, 3-Fluoro-4-methylbenzonitrile .
Benzamidines are critical pharmacophores in medicinal chemistry, serving as key structural motifs in serine protease inhibitors (e.g., thrombin, Factor Xa) and various ion channel modulators. The specific substitution pattern—a fluorine atom at the meta position (C3) and a methyl group at the para position (C4)—imparts unique electronic and metabolic properties. The fluorine atom increases metabolic stability and lipophilicity while modulating the pKa of the amidine group via inductive electron withdrawal.
Method Selection: The Pinner Reaction
While alternative methods exist (e.g., Lewis acid catalysis, thioimidate routes, or hydroxylamine reduction), the Pinner Reaction remains the "Gold Standard" for generating high-purity amidine hydrochloride salts.
Why Pinner? It avoids heavy metal catalysts, proceeds under anhydrous conditions (preventing hydrolysis to amides), and directly yields the crystalline hydrochloride salt, which is preferred for stability and solubility in biological assays.
Mechanism: Acid-catalyzed addition of an alcohol to the nitrile (forming an imidate salt), followed by nucleophilic displacement with ammonia.[1]
Reaction Scheme & Mechanism
The transformation proceeds in two distinct steps. The nitrile is first activated by anhydrous HCl in the presence of ethanol to form the ethyl imidate hydrochloride (Pinner Salt) . This intermediate is moisture-sensitive and is subsequently converted to the amidine by treatment with ammonia.
Figure 1: Reaction pathway for the conversion of nitrile to amidine via the Pinner method.
Materials & Equipment
Component
Specification
Purpose
Precursor
3-Fluoro-4-methylbenzonitrile (>98%)
Starting Material
Solvent A
Ethanol (Absolute, Anhydrous)
Solvent / Reactant (Step 1)
Acid Source
HCl gas (lecture bottle) OR 4M HCl in Dioxane
Catalyst / Reactant
Ammonia Source
7N NH₃ in Methanol or Ethanol
Nitrogen Source (Step 2)
Solvent B
Diethyl Ether or MTBE
Precipitation / Washing
Equipment
Schlenk line or Drying tube (CaCl₂)
Moisture Exclusion
Detailed Experimental Protocol
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)[1]
Scientific Insight: The nitrile carbon is electrophilic, but not sufficiently so for direct amine attack.[2] Protonation by dry HCl significantly increases this electrophilicity. The presence of the 3-Fluoro group (electron-withdrawing) aids this activation compared to a simple methylbenzonitrile.
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flame-dry or oven-dry the glassware to ensure strictly anhydrous conditions .
Dissolution: Charge 3-Fluoro-4-methylbenzonitrile (1.0 equiv, e.g., 1.35 g, 10 mmol) into the flask. Add anhydrous Ethanol (5–10 mL).
Note: Methanol can be used to form the methyl imidate, which is more reactive but less stable. Ethanol is preferred for robustness.
Acidification: Cool the solution to 0°C (ice bath).
Method A (Gas): Bubble dry HCl gas through the solution for 15–30 minutes until saturation is achieved (solvent volume expands slightly).
Method B (Solution): Add 4M HCl in Dioxane (10 equiv, 25 mL) dropwise via syringe.
Reaction: Seal the flask (parafilm over septum) or attach a drying tube. Allow to warm to Room Temperature (RT) and stir for 16–24 hours.
Monitoring: Monitor by TLC (ensure hydrolysis of aliquot to amide for visualization) or LC-MS. The nitrile peak should disappear.
Isolation:
Concentrate the mixture in vacuo at low temperature (<40°C) to remove excess HCl and solvent.
Add anhydrous Diethyl Ether (30 mL) to precipitate the imidate salt.
Filter the white/off-white solid rapidly under inert atmosphere (nitrogen blanket). Do not expose to humid air , as the imidate hydrolyzes back to the ester/amide. Proceed immediately to Step 2.
Step 2: Ammonolysis to Amidine
Scientific Insight: The imidate is a "activated ester" equivalent for nitrogen nucleophiles. Ammonia displaces the ethoxy group.
Resuspension: Transfer the solid Pinner salt (from Step 1) into a fresh, dry pressure tube or RBF.
Reaction: Seal the vessel tightly. Stir at RT for 12–24 hours.
Optimization: If conversion is slow (checked by LC-MS), heat mildy to 40–50°C.
Work-up:
Concentrate the reaction mixture to dryness in vacuo.
The residue consists of the target Amidine HCl and Ammonium Chloride (NH₄Cl) byproduct.
Purification:
Trituration: Triturate the solid with cold Acetone or Ether (Amidine HCl is often insoluble in ether, but soluble in ethanol; NH₄Cl is water-soluble).
Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Isopropanol (iPrOH) or Ethanol. Add Diethyl Ether dropwise until turbidity appears. Cool to 4°C to crystallize.
Desalting (Optional): If NH₄Cl persists, dissolve in water, basify with NaOH (to pH 12) to extract the free base into DCM/Ethyl Acetate, dry, and re-acidify with HCl/Ether to precipitate pure Amidine HCl.
Process Workflow & Quality Control
Figure 2: Operational workflow with integrated Quality Control checkpoints.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Target Condition
Impact of Deviation
Moisture Content
< 0.1% (Strictly Anhydrous)
Critical Failure Mode. Water competes with alcohol in Step 1 (forming amide) or hydrolyzes the imidate in Step 2 (forming ester).
HCl Stoichiometry
Saturation (>10 equiv)
Insufficient acid leads to incomplete activation and stalled reaction.
Temperature
Step 1: < 25°C
Higher temperatures in Step 1 can cause decomposition of the imidate or side reactions on the methyl group.
Ammonia Excess
> 5-10 equiv
Ensures complete displacement of the ethoxy group and suppresses dimer formation.
Troubleshooting Guide:
Problem: Reaction mixture turns into a sticky oil instead of a precipitate in Step 1.
Solution: This is common.[1][3] Decant the supernatant, wash the oil with dry ether, and proceed to Step 2. The oil is likely the imidate-HCl, just not crystallized.
Problem: Formation of Amide byproduct (3-Fluoro-4-methylbenzamide).
Cause: Moisture ingress.
Fix: Re-dry solvents using molecular sieves (3Å). Ensure HCl gas is dried through a H₂SO₄ trap if generating in-house.
Problem: Low Yield.
Cause: The 3-Fluoro group deactivates the ring slightly?
Fix: Actually, the 3-F is electron-withdrawing, which helps the nitrile carbon's electrophilicity. If yield is low, check if the "methyl" group is being chlorinated (unlikely without radical source) or if the imidate is hydrolyzing during isolation. Skip isolation: Evaporate Step 1 solvent and add ammonia solution directly (One-Pot Protocol).
Analytical Validation
Expected 1H NMR (DMSO-d6):
Amidine Protons: Broad singlets around δ 9.0–9.5 ppm (3H/1H, split due to HCl salt).
Aromatic Protons:
H2 (between F and Amidine): Doublet/Multiplet, shifted downfield due to F and Amidine.
H5/H6: Multiplets corresponding to the 1,3,4-substitution pattern.
Methyl Group: Singlet at ~2.3 ppm.
Mass Spectrometry (ESI+):
Target Mass: [M+H]+ = Calculation based on C8H9FN2.
MW (Free base) = 152.17 g/mol .
Observed m/z: ~153.2.
References
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
Schaefer, F. C., & Peters, G. A. (1961). Synthesis of Amidines from Nitriles. Journal of Organic Chemistry, 26(2), 412–418. Link
Dunn, P. J. (2005).[4] Amidines and N-Substituted Amidines.[5][6] In Comprehensive Organic Functional Group Transformations II. Elsevier. (Review of modern amidine synthesis).
Caron, S., et al. (2010).[6][7] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[6][7] Journal of Organic Chemistry, 75(3), 945–947. Link (Modern optimization of Pinner-type reactions).
Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-methylbenzamidine hydrochloride Product Data. Link (Confirmation of compound identity and salt form).
Application Note: Pinner Reaction Protocols for 3-Fluoro-4-methylbenzonitrile Conversion
Executive Summary This technical guide details the conversion of 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) into its corresponding ester and amidine derivatives using the Pinner reaction. This scaffold is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the conversion of 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) into its corresponding ester and amidine derivatives using the Pinner reaction. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the fluorine atom (meta to nitrile) and methyl group (para to nitrile) introduces specific electronic considerations that differentiate this protocol from standard benzonitrile conversions.
This document provides a modular, self-validating protocol for generating the Pinner Salt (Imidate Hydrochloride) and its subsequent diversion into two pathways:
Hydrolysis to Ethyl 3-fluoro-4-methylbenzoate.
Ammonolysis to 3-Fluoro-4-methylbenzamidine.
Chemical Logic & Mechanism
The Pinner reaction relies on the acid-catalyzed addition of an alcohol to a nitrile.[1][2] For 3-Fluoro-4-methylbenzonitrile, the reaction kinetics are influenced by the substituents:
Fluorine (C3): Inductively electron-withdrawing (-I), increasing the electrophilicity of the cyano carbon, thereby facilitating nucleophilic attack by the alcohol.
Methyl (C4): Weakly electron-donating (+I, hyperconjugation), providing stability to the resulting intermediate.
The reaction proceeds through a thermodynamically unstable imidate hydrochloride intermediate (Pinner Salt).[1][2] Moisture control is the single most critical variable; water acts as a competing nucleophile, prematurely converting the nitrile to an amide or the imidate to an ester before the desired endpoint.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the bifurcation of the Pinner salt into Ester or Amidine products.
Figure 1: Mechanistic flow of the Pinner reaction for 3-Fluoro-4-methylbenzonitrile.
Critical Parameters & Reagents
Parameter
Specification
Rationale
Solvent
Absolute Ethanol (≤0.01% H₂O)
Prevents premature hydrolysis to amide.
Acid Source
Anhydrous HCl Gas
Must be generated in situ or bubbled; aqueous HCl is strictly prohibited.
Temperature
0°C to 5°C (Addition)RT (Reaction)
Low temp increases HCl solubility and prevents side reactions.
Safety: Perform all operations in a fume hood. HCl gas is corrosive and toxic.[3]
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching the bottom), and a calcium chloride drying tube (outlet).
Dissolution: Charge the flask with 3-Fluoro-4-methylbenzonitrile (10.0 g, 74 mmol) and Absolute Ethanol (50 mL) .
Cooling: Immerse the flask in an ice/salt bath to maintain internal temperature at 0°C.
Saturation: Slowly bubble anhydrous HCl gas (generated from NaCl/H₂SO₄ or from a cylinder) into the solution.
Checkpoint: Monitor weight gain. Continue until the solution increases in weight by approx. 10-12 g (excess HCl).
Reaction: Seal the flask tightly (parafilm over stoppers) and store at 4°C for 24 hours .
Observation: The mixture typically solidifies or becomes a thick slurry as the imidate salt precipitates.
Isolation (Optional but Recommended):
Add Anhydrous Diethyl Ether (100 mL) to the cold reaction mixture to fully precipitate the salt.
Filter rapidly under inert atmosphere (nitrogen blanket) if possible.
Wash with cold anhydrous ether.
Note: The salt is hygroscopic. Proceed immediately to Protocol B or C.
Protocol B: Hydrolysis to Ethyl 3-Fluoro-4-methylbenzoate
Target Product: Ethyl ester derivative
Resuspension: Take the wet cake of Pinner Salt from Protocol A (approx. 74 mmol theoretical) and suspend it in Water (100 mL) .
Alternative: If the salt was not isolated, pour the crude ethanolic reaction mixture slowly into Ice Water (200 mL) .
Hydrolysis: Stir the mixture at 40°C for 2 hours . The solution should become clear, then oily as the ester separates.
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .
Workup:
Combine organics and wash with Sat. NaHCO₃ (to neutralize residual HCl) and Brine .
Dry over anhydrous Na₂SO₄ .
Concentrate under reduced pressure.
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).
Protocol C: Conversion to 3-Fluoro-4-methylbenzamidine
Target Product: Amidine derivative (often used for heterocycle synthesis)
Preparation: Prepare a solution of 7N Ammonia in Methanol (50 mL) or saturate absolute ethanol with anhydrous ammonia gas at 0°C.
Addition: Add the isolated Pinner Salt (from Protocol A) portion-wise to the cold ammonia solution.
Reaction: Stir at Room Temperature for 12–18 hours .
Workup:
Concentrate the solvent in vacuo to obtain the crude amidine hydrochloride.
Recrystallization: Dissolve in minimal hot ethanol and precipitate with diethyl ether or acetone to obtain pure 3-Fluoro-4-methylbenzamidine hydrochloride .
Green Chemistry Approaches to Pinner Synthesis
Green Chemistry, 2013, 15 , 2252-2260.[8] "A greener Pinner synthesis of trimethylorthoesters."[8]
[Link]
Lewis Acid-Promoted Pinner Protocols
Beilstein Journal of Organic Chemistry, 2013, 9 , 1572–1577.[4] "A Lewis acid-promoted Pinner reaction."[4]
[Link]
3-Fluoro-4-methylbenzonitrile Compound Data
PubChem Database. "3-Fluoro-4-methylbenzonitrile (CID 585140)."
[Link]
General Amidine Synthesis via Pinner
Organic Syntheses, Coll. Vol. 1, p. 5 (1941). "Acetamidine Hydrochloride." (Classic protocol adaptation).
[Link]
Preparation of 3-Fluoro-4-methylbenzamidine hydrochloride salt
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS 175277-88-0) . This compound is a critical building block in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS 175277-88-0) . This compound is a critical building block in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) where the benzamidine moiety mimics the arginine side chain.
The protocol utilizes the Pinner Reaction , the industry "gold standard" for converting nitriles to amidines.[1] Unlike metal-catalyzed routes (e.g., Garigipati method), this route avoids pyrophoric reagents and heavy metal contamination, making it ideal for pharmaceutical intermediate preparation.
Retrosynthetic Analysis & Strategy
The synthesis targets the transformation of the cyano group (-CN) into an amidine group (-C(=NH)NH₂).
Mechanism: Acid-catalyzed addition of alcohol to the nitrile (Pinner Salt formation) followed by nucleophilic substitution with ammonia.[1]
Strategic Considerations:
Moisture Control: The intermediate imidate ester is highly sensitive to hydrolysis. If water is present, the reaction will yield the ethyl ester instead of the amidine. Strict anhydrous conditions are non-negotiable.
Electronic Effects: The fluorine atom at the meta position (relative to the nitrile) is electron-withdrawing, which activates the nitrile carbon toward nucleophilic attack, generally facilitating the Pinner reaction compared to electron-rich benzonitriles.
Experimental Protocol
Materials & Equipment
Reagent
CAS
Role
Grade
3-Fluoro-4-methylbenzonitrile
170572-49-3
Starting Material
>97%
Ethanol (Absolute)
64-17-5
Solvent/Reactant
Anhydrous (<0.01% H₂O)
Hydrogen Chloride (Gas)
7647-01-0
Acid Catalyst
Anhydrous (or generated in situ)
Ammonia (Gas or solution)
7664-41-7
Nucleophile
Anhydrous (7N in MeOH)
Diethyl Ether
60-29-7
Precipitant
ACS Reagent
Equipment:
3-neck round-bottom flask (flame-dried).
Gas inlet tube (if using HCl gas).
Drying tube (CaCl₂ or Drierite).
Ice-water bath.
Step-by-Step Methodology
Step 1: Formation of the Imidate Ester (Pinner Salt)
Rationale: We must first convert the unreactive nitrile into a reactive electrophile (imidate).[1][3]
Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, gas inlet tube, and a drying tube. Flush the system with dry nitrogen.
Dissolution: Charge the flask with 3-Fluoro-4-methylbenzonitrile (10.0 g, 74.0 mmol) and Absolute Ethanol (50 mL) .
Note: The molar ratio of EtOH to Nitrile should be at least 1.1:1, but excess EtOH serves as the solvent.
Saturation: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous HCl gas into the solution for 30–45 minutes.
Process Check: The solution will gain weight. Saturation is achieved when the mass increases by ~10–12 g (approx. 3-4 equivalents of HCl).
Alternative: If HCl tanks are unavailable, add Acetyl Chloride (20 mL) dropwise to the ethanol at 0 °C before adding the nitrile. This generates anhydrous HCl in situ.
Reaction: Seal the flask tightly (parafilm over stoppers) and store at 4 °C (refrigerator) for 16–24 hours.
Observation: A white precipitate (the imidate hydrochloride salt) may form. If the solution remains clear, the salt is soluble; proceed to the next step.
Step 2: Ammonolysis (Conversion to Amidine)
Rationale: The ethoxy group is a good leaving group, allowing ammonia to displace it and form the amidine.
Preparation: If the imidate salt precipitated, filter it quickly under nitrogen and wash with cold dry ether. If not (common with this substrate), use the solution directly.
Addition: Transfer the reaction mixture (or isolated solid suspended in 20 mL dry EtOH) to a flask cooled to 0 °C .
Caution: Exothermic reaction. Maintain temp < 10 °C to prevent polymerization or hydrolysis.
Stirring: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Monitoring: TLC (System: DCM/MeOH 9:1) should show the disappearance of the nitrile (Rf ~0.8) and appearance of a polar spot (Rf ~0.1).
Step 3: Isolation and Purification
Rationale: Amidine salts are often hygroscopic. Proper crystallization is vital for stability.
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40 °C. A solid or viscous oil will remain.
Trituration: Add Diethyl Ether (50 mL) to the residue and triturate vigorously. The crude hydrochloride salt should solidify as a white powder.
Filtration: Filter the solid and wash with cold ether.
Recrystallization (Critical for Purity): Dissolve the crude solid in a minimum amount of hot Isopropanol (IPA) . Add diethyl ether dropwise until the solution turns slightly cloudy. Cool to 4 °C overnight.
Final Yield: Filter the crystals and dry in a vacuum desiccator over P₂O₅.
Expected Yield: 70–85%.
Appearance: White crystalline solid.
Critical Parameters & Troubleshooting
Issue
Probable Cause
Corrective Action
Formation of Ester (Ethyl 3-fluoro-4-methylbenzoate)
Water ingress. The imidate intermediate hydrolyzed before reacting with ammonia.
Ensure ethanol is "Super Dry". Flame-dry all glassware. Use a drying tube.
Low Yield
Incomplete saturation with HCl.
Weigh the flask before and after HCl addition to ensure >3 equivalents were absorbed.
Sticky Product
Trapped solvent/impurities.
Triturate with acetone instead of ether. If still sticky, dissolve in water, wash with ether (removes non-basic impurities), then lyophilize the aqueous layer.
Organic Syntheses, Coll. Vol. 1, p. 5 (1941). Preparation of Acetamidine Hydrochloride (Pinner Method).
[Link]
Garigipati, R. S. (1990).[4][5] An efficient conversion of nitriles to amidines.[1][4][5][6] Tetrahedron Letters, 31(14), 1969-1972. (Alternative Method).
[Link]
Decicco, C. P., et al. (1997). Amidine Factor Xa Inhibitors. Journal of Medicinal Chemistry. (Context for benzamidine usage).
[Link]
Application Note: Handling, Storage, and Remediation of Hygroscopic Amidine Hydrochloride Salts
Introduction: The Stability Paradox Amidine hydrochloride salts ( ) are critical pharmacophores and synthetic intermediates, prized for their ability to form hydrogen bonds and mimic peptide substrates. While the formati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stability Paradox
Amidine hydrochloride salts (
) are critical pharmacophores and synthetic intermediates, prized for their ability to form hydrogen bonds and mimic peptide substrates. While the formation of the hydrochloride salt generally stabilizes the reactive amidine free base, it introduces a significant liability: hygroscopicity .
The ionic lattice of the salt has a high affinity for atmospheric moisture. Once water is adsorbed, it does not merely sit on the surface; it creates a microscopic aqueous layer of high ionic strength. In this localized solution, the amidine is susceptible to hydrolysis , irreversibly degrading into the corresponding amide and ammonium chloride.
This guide provides a self-validating framework for preserving the integrity of these compounds, moving beyond generic "store in a cool dry place" advice to rigorous, mechanism-based protocols.
Mechanism of Degradation
To handle these salts effectively, one must understand the failure mode. The degradation is not oxidative; it is hydrolytic. The rate of hydrolysis is pH-dependent but is catalytically accelerated in the concentrated, acidic micro-environment formed when the salt deliquesces.
The Hydrolysis Pathway
The following diagram illustrates the degradation cascade. Note that the reaction is driven to completion by the thermodynamic stability of the resulting amide.
Figure 1: The hydrolytic degradation pathway of amidine salts upon exposure to moisture.
Storage Protocols: The Passive Defense[1]
Effective storage relies on multiple layers of containment (The "Matryoshka" Principle). A single screw-cap vial is insufficient for long-term storage of highly hygroscopic amidines.
The Containment Hierarchy
Layer
Material/Method
Function
Primary
Amber Glass Vial with Teflon-lined Cap
Blocks UV (minor concern) and provides initial gas barrier. Parafilm is mandatory.
Secondary
Vacuum Desiccator or Mylar Bag
Creates a controlled micro-atmosphere.
Desiccant
(Phosphorus Pentoxide) or KOH
Actively scavenges moisture. Silica gel is often too weak for these salts.
Environment
Freezer (-20°C)
Slows the kinetics of hydrolysis (Arrhenius equation).
Critical Warning: Never place a cold vial directly into a warm environment. Condensation will form inside the vial immediately upon opening.
Protocol: Allow the vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.
Desiccant Selection Guide
Desiccant
Suitability for Amidine HCl
Notes
Silica Gel
Low
Reversible adsorption; often releases water at high temps. Insufficient for deliquescent salts.
Calcium Chloride
Medium
Good general purpose, but can be messy if it liquefies.
Phosphorus Pentoxide ()
High
Chemically reacts with water (irreversible). Best for vacuum drying.[1][2]
Potassium Hydroxide (KOH)
High
Excellent for HCl salts as it scavenges both water and any trace acid vapors.
Handling Protocols: The Active Defense
The moment of transfer is the point of highest risk. The following decision tree dictates the handling rigor required based on the task.
Figure 2: Decision matrix for selecting the appropriate handling protocol.
Protocol A: Inert Atmosphere (The Gold Standard)
Required for: Reference standards, catalytic precursors, and long-term library storage.
Transfer the sealed vial into a glove box or glove bag purged with Nitrogen/Argon.
Open vial, weigh, and recap inside the inert environment.
If a glove box is unavailable, use a "Schlenk" technique: flush the receiving flask with Argon, add the solid quickly against a counter-flow of inert gas.
Protocol B: Weighing by Difference (Benchtop Technique)
Required for: General synthesis when a glove box is impractical. This method minimizes the error caused by the salt absorbing water during the weighing process.
Dry the Outer Vessel: Wipe the storage vial exterior with a lint-free tissue.
Tare the Balance: Place the entire capped vial on the balance. Tare to zero.
Transfer: Remove the vial, open it, spatula out an estimated amount into your reaction vessel, and immediately recap the vial.
Re-weigh: Place the capped source vial back on the balance. The reading will be negative (e.g., -50.0 mg).
Calculate: The absolute value is the mass transferred.
Why this works: You are measuring the mass loss from the protected environment, rather than the mass gain on a weighing boat that is collecting atmospheric water.
Remediation: Drying Protocols
If an amidine salt has clumped or become "sticky," it has absorbed moisture.[3] It must be dried before use to ensure correct stoichiometry.
Vacuum Desiccation (The "Pistol" Method)
Equipment: Abderhalden drying pistol or a high-vacuum desiccator.
Vessel: Place the salt in a wide-mouth vial or watch glass (maximize surface area). Cover with a Kimwipe secured by a rubber band (prevents powder from flying into the vacuum line).
Desiccant: Use
or KOH pellets in the desiccant tray.
Vacuum: Apply high vacuum (< 1 mbar). A simple water aspirator is usually insufficient; use an oil pump or diaphragm pump.
Temperature:
Initial: Start at Room Temperature (RT) for 2 hours.
Ramp: If the salt has a high melting point (>150°C), gently heat the pistol to 40-50°C.
Caution: Do not heat amidine salts above 60°C while wet, as hot water accelerates hydrolysis significantly before it evaporates.
Verification: Weigh the sample, dry for 1 more hour, and weigh again. Repeat until mass is constant (Constant Weight Protocol).
Quality Control & Validation
Before committing valuable reagents to a reaction with a stored amidine salt, validate its purity.
1H NMR (DMSO-d6): Look for the characteristic amide peaks. Amidine protons are typically broad singlets around 8-10 ppm. If hydrolysis has occurred, you will see a sharp singlet (amide NH) and potentially an ammonium peak, along with a shift in the adjacent CH protons.
Melting Point: Hydrolysis products (amides) usually have significantly different melting points than their ionic salt precursors. A depressed or wide melting range indicates hydration or degradation.
References
World Health Organization. (2003). Guide to good storage practices for pharmaceuticals. Annex 9.
[Link]
European Medicines Agency (EMA). (2007).[4] Guideline on declaration of storage conditions.
[Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Weighing by Difference" and desiccation techniques).
[Link]
Application Note: Strategic Integration of 3-Fluoro-4-methylbenzamidine in Peptidomimetic Drug Design
This Application Note is designed for medicinal chemists and drug discovery scientists focusing on serine protease inhibitors. It details the strategic integration of 3-Fluoro-4-methylbenzamidine as a P1 arginine mimetic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery scientists focusing on serine protease inhibitors. It details the strategic integration of 3-Fluoro-4-methylbenzamidine as a P1 arginine mimetic, covering its physicochemical rationale, synthetic protocols for scaffold integration, and biological validation.
Introduction: The Physicochemical Rationale
In the design of peptidomimetic inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Kallikrein), the S1 specificity pocket typically requires a cationic anchor to form a salt bridge with the conserved Asp189 residue. While the guanidine group of arginine is the natural ligand, it suffers from poor oral bioavailability due to high basicity (pKa ~13.5).
Benzamidine (pKa ~11.6) is a classic surrogate, but it remains too basic for optimal membrane permeability. The 3-Fluoro-4-methylbenzamidine moiety represents a "privileged structure" that optimizes this balance through two key substitutions:
3-Fluoro Substitution (Electronic Tuning): The electronegative fluorine atom at the meta position inductively withdraws electron density from the amidine group. This lowers the pKa by approximately 1.0–1.5 log units (to ~10.0–10.5), significantly improving the fraction of uncharged molecules at physiological pH (7.4) and enhancing passive membrane permeability without abolishing the critical salt bridge interaction.
4-Methyl Substitution (Steric & Lipophilic Tuning): The methyl group serves two potential roles:
Hydrophobic Contact: It can engage in Van der Waals interactions with hydrophobic residues in the S1 pocket (e.g., Val213).
Synthetic Handle: In drug design, the 4-methyl group is frequently the vector for attachment to the peptidomimetic scaffold (via conversion to a benzyl linker), allowing the benzamidine to project into the S1 pocket while the scaffold occupies the S2/S3 sites.
Chemical Profile: 3-Fluoro-4-methylbenzamidine Hydrochloride
When using this moiety, the primary challenge is connectivity . You cannot simply "couple" the amidine to a peptide because the amidine function is chemically labile and acts as a chain terminator.
The Strategy:
Start with the Precursor: Use 3-fluoro-4-methylbenzonitrile .
Functionalize the Methyl Group: Convert the 4-methyl group into a reactive handle (e.g., benzylic bromide).
Couple to Scaffold: Attach this handle to the N-terminus or side chain of your peptidomimetic core (P2-P3-P4).
Late-Stage Pinner Reaction: Convert the nitrile to the amidine after the scaffold is assembled to prevent side reactions.
Visualization: Structural Logic & Binding Mode[1]
Caption: Schematic of the 3-Fluoro-4-methylbenzamidine moiety interactions within the S1 specificity pocket of a trypsin-like serine protease.
Protocol 1: Synthetic Integration (The "Grow" Strategy)
This protocol describes the conversion of the commercial precursor 3-fluoro-4-methylbenzonitrile into a linker-ready building block, its coupling, and the final conversion to the amidine.
Phase A: Functionalization of the Methyl Handle
Objective: Create a reactive benzyl bromide for coupling.
Dissolve nitrile in anhydrous solvent under Argon.
Add NBS and AIBN.
Reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS for mono-bromination product (4-(bromomethyl)-3-fluorobenzonitrile ).
Note: Stop before di-bromination occurs.
Workup: Cool, filter off succinimide, concentrate filtrate, and purify via silica flash chromatography (Hexane/EtOAc).
Phase B: Scaffold Coupling (N-Alkylation)
Objective: Attach the P1 anchor to the Peptidomimetic Core (e.g., a Proline or Glycine nitrogen).
Reagents: Peptidomimetic Amine (Core-NH), 4-(bromomethyl)-3-fluorobenzonitrile, DIPEA or K2CO3, DMF.
Procedure:
Dissolve the Peptidomimetic Core in DMF.
Add base (2.0 eq) and the brominated nitrile (1.1 eq).
Stir at RT for 12–18 hours.
Result: You now have the Cyano-Precursor Drug .
Phase C: The Pinner Reaction (Nitrile
Amidine)
Objective: Unmask the pharmacophore.
Step 1 (Imidate Formation):
Dissolve the Cyano-Precursor in anhydrous Ethanol/HCl (saturated gas) or 4M HCl in Dioxane/MeOH (10:1).
Stir at 0°C
RT for 12–24 hours.
Checkpoint: LCMS should show the Pinner intermediate (Imidate ester, M+Et).
Remove solvent under vacuum (keep anhydrous).
Step 2 (Amidine Formation):
Redissolve the crude imidate in anhydrous Ethanol.
Add Ammonium Carbonate or Ammonia in MeOH (excess, 4–5 eq).
Stir at RT for 4–12 hours.
Purification: Evaporate solvent. Purify the final amidine via Reverse Phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA). Lyophilize to obtain the TFA salt.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for converting the nitrile precursor into the final 3-fluoro-4-methylbenzamidine-based peptidomimetic.
Substrate: Chromogenic substrate S-2238 (final conc. near Km, ~10 µM).
Inhibitor: Serial dilutions of your synthesized 3-Fluoro-4-methylbenzamidine derivative (0.1 nM to 10 µM).
Procedure:
Incubate Enzyme + Inhibitor for 10 min at 37°C.
Add Substrate to initiate reaction.
Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.
Analysis:
Calculate
for each inhibitor concentration.
Fit data to the Morrison equation (for tight binders) or standard IC50 curve.
Convert IC50 to
using the Cheng-Prusoff equation: .
References
Olsen, J., et al. (2004). "A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity." Organic & Biomolecular Chemistry, 2(9), 1339-1352.
Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643.
Gustafsson, D., et al. (2004). "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran." Nature Reviews Drug Discovery, 3, 649–659. (Context on benzamidine mimetics).
Solvent selection for 3-Fluoro-4-methylbenzamidine coupling reactions
Application Notes & Protocols Introduction: The Strategic Importance of 3-Fluoro-4-methylbenzamidine 3-Fluoro-4-methylbenzamidine is a key structural motif in modern medicinal chemistry. The incorporation of a fluorine a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Introduction: The Strategic Importance of 3-Fluoro-4-methylbenzamidine
3-Fluoro-4-methylbenzamidine is a key structural motif in modern medicinal chemistry. The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The benzamidine functional group itself is a critical pharmacophore, known for its role as a serine protease inhibitor and its utility in forming bioisosteric replacements for other functional groups.[3]
The synthetic utility of this building block is realized through cross-coupling reactions, which enable the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to construct complex molecular architectures.[4][5][6] Reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are foundational pillars of drug discovery programs. However, the success of these transformations is profoundly dependent on the reaction environment.
The solvent is not merely an inert medium but an active component that dictates reaction kinetics, catalyst stability, and product selectivity.[7][8] This guide provides a detailed analysis of solvent selection for coupling reactions involving 3-Fluoro-4-methylbenzamidine, offering theoretical insights and field-proven protocols to empower researchers to achieve optimal outcomes.
The Science of Solvents in Palladium-Catalyzed Coupling
In palladium-catalyzed cross-coupling, the solvent's role is multifaceted, influencing every step of the catalytic cycle. A judicious choice of solvent is paramount for dissolving reactants, stabilizing reactive intermediates, and facilitating the desired chemical transformations.
Fundamental Solvent Classes and Their Mechanistic Implications
Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[9][10]
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, tert-Amyl alcohol). These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[11] While they excel at dissolving ionic species like inorganic bases, their hydrogen-bonding capability can form a "cage" around nucleophiles, reducing their reactivity.[10] This effect can be detrimental in reactions where nucleophilic attack is the rate-limiting step.
Polar Aprotic Solvents: (e.g., DMF, DMSO, THF, 1,4-Dioxane, Acetonitrile). These solvents have a significant dipole moment but lack O-H or N-H bonds.[11][12] They are highly effective at dissolving a wide range of organic compounds and inorganic salts.[7] Crucially, they solvate cations while leaving anions and nucleophiles relatively "free" and highly reactive, making them a preferred choice for many coupling reactions.[9][13]
Nonpolar Solvents: (e.g., Toluene, Hexane, Benzene). These solvents have low dielectric constants and are suitable for dissolving lipophilic reactants.[7] Toluene is particularly common in cross-coupling due to its high boiling point (111 °C), which allows for elevated reaction temperatures, and its ability to complement certain catalyst systems like Pd(PPh₃)₄.[7]
Impact on the Catalytic Cycle
The solvent choice directly influences the efficiency of the three key steps in a typical Pd-catalyzed cross-coupling cycle:
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center. The polarity of the solvent can stabilize the charged transition states involved, influencing the reaction rate.[14]
Transmetalation: The exchange of organic fragments from the main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. The solvent must facilitate the solubility and reactivity of both the organopalladium complex and the coupling partner.
Reductive Elimination: The final, bond-forming step that releases the product and regenerates the Pd(0) catalyst. The solvent can impact the stability of the intermediates leading to this step, and in some cases, it is the turnover-limiting step.[15]
Furthermore, coordinating solvents like DMF and THF can act as ligands, stabilizing the active Pd(0) species, which is particularly important when no other stabilizing ligand is added.[7]
Data-Driven Solvent Selection Guide
The optimal solvent is highly dependent on the specific coupling reaction being performed. Below is a summary of key solvent properties and recommendations for the most common transformations involving 3-Fluoro-4-methylbenzamidine.
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
Solvent
Type
Boiling Point (°C)
Dielectric Constant (ε)
Key Characteristics
Toluene
Nonpolar
111
2.4
High boiling point, good for Pd(PPh₃)₄ systems, dissolves organic substrates well.[7]
1,4-Dioxane
Polar Aprotic
101
2.2
Excellent "general purpose" solvent, widely used in both Suzuki and Buchwald-Hartwig reactions.[16]
Tetrahydrofuran (THF)
Polar Aprotic
66
7.6
Good coordinating solvent, lower boiling point limits reaction temperature.[3][17]
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
37
Highly polar, dissolves most organic and many inorganic salts, high boiling point.[7][12]
tert-Amyl Alcohol (t-AmOH)
Polar Protic
102
5.8
Higher boiling point alternative to t-BuOH, can be effective in certain Suzuki couplings.[4]
Acetonitrile (MeCN)
Polar Aprotic
82
36.6
Polar, can influence selectivity in some couplings.[14][18]
Diagram 1: Logical Flow for Solvent Selection
This diagram outlines the decision-making process for selecting an appropriate solvent system based on the desired reaction type.
Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination with 3-Fluoro-4-methylbenzamidine
This protocol describes a general procedure for the C-N coupling of an aryl bromide with 3-Fluoro-4-methylbenzamidine.
To an oven-dried Schlenk flask or reaction vial, add the aryl bromide, 3-Fluoro-4-methylbenzamidine hydrochloride, palladium precatalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
Seal the vessel. If not in a glovebox, evacuate and backfill with nitrogen or argon three times.
Add anhydrous, degassed toluene via syringe.
Place the vessel in a preheated oil bath or heating block set to 100-110 °C.
Stir the reaction vigorously for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality Note: Toluene is selected for its high boiling point, which is often necessary for activating less reactive aryl halides. As a nonpolar aprotic solvent, it effectively dissolves the organic components without deactivating the benzamidine nucleophile via hydrogen bonding.
[5][7]
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated 3-Fluoro-4-methylbenzamidine Derivative
This protocol outlines a general procedure for the C-C coupling of a halogenated benzamidine derivative (e.g., 5-iodo-3-fluoro-4-methylbenzamidine) with an arylboronic acid.
To an oven-dried Schlenk flask, add the halogenated benzamidine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Evacuate and backfill the flask with nitrogen or argon three times.
Add the 1,4-dioxane and water (pre-mixed and degassed by bubbling with N₂/Ar for 15 minutes).
Place the flask in a preheated oil bath set to 80-90 °C.
Stir the reaction vigorously for 6-18 hours, monitoring by TLC or LC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Causality Note: A dioxane/water solvent system is chosen to ensure the solubility of both the organic substrates (in dioxane) and the inorganic base, K₂CO₃ (in water). [7]Water can also play a beneficial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Common Solvent-Related Issues
Issue
Potential Solvent-Related Cause
Recommended Solution
Low or No Yield
Poor Solubility: Reactants or base not fully dissolved. Nucleophile Deactivation: Use of a protic solvent in a C-N coupling.
Switch to a more polar aprotic solvent like DMF. For base solubility in Suzuki reactions, add water as a co-solvent. Ensure anhydrous conditions for Buchwald-Hartwig. [5][12]
Catalyst Decomposition
Solvent Impurities: Presence of contaminants that poison the catalyst. Thermal Instability: Reaction temperature exceeds solvent stability or boiling point.
Use high-purity, anhydrous, and degassed solvents. Ensure the reaction temperature is appropriate for the chosen solvent. Traces of precursors in solvents like THF can poison the catalyst. [19]
Side Reactions (e.g., Hydrodehalogenation)
Protic Contaminants: Presence of water or alcohols in the solvent can act as a proton source.
Use rigorously dried, anhydrous solvents, especially for reactions sensitive to protic species like Buchwald-Hartwig aminations. [5][12]
References
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. [Link]
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. PMC. [Link]
Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Taylor & Francis Online. [Link]
An Overview on Common Organic Solvents and Their Toxicity. ResearchGate. [Link]
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Organic Chemistry. [Link]
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Chemistry Portal. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. . [Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed. nottingham.ac.uk. [Link]
An Overview on Common Organic Solvents and their Toxicity Abstract. Journal of Pharmaceutical Research International. [Link]
Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. ResearchGate. [Link]
SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank. [Link]
An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. scirp.org. [Link]
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]
Application Note: Advanced Recrystallization Strategies for 3-Fluoro-4-methylbenzamidine Hydrochloride
Executive Summary & Chemical Context 3-Fluoro-4-methylbenzamidine hydrochloride (CAS: 175277-88-0)[1] is a critical intermediate and pharmacophore frequently utilized in the development of serine protease inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-Fluoro-4-methylbenzamidine hydrochloride (CAS: 175277-88-0)[1] is a critical intermediate and pharmacophore frequently utilized in the development of serine protease inhibitors and other biologically active small molecules. Due to the highly polar nature of the amidine functional group and its formulation as a hydrochloride salt, the compound exhibits pronounced hygroscopicity and extreme solubility in water and lower primary alcohols[2].
Achieving >99% purity for active pharmaceutical ingredient (API) development requires carefully engineered recrystallization solvent systems. This guide details field-proven methodologies that exploit the differential solubility of the target amidine salt and its synthetic impurities to yield highly pure, anhydrous crystalline material.
Physicochemical Rationale for Solvent Selection
The hydrochloride salt of an amidine presents unique thermodynamic challenges during crystallization. Standard primary alcohols (like absolute ethanol) often dissolve these organic salts too readily, making them unsuitable as primary recrystallization solvents without the introduction of an antisolvent[3].
Causality of Solvent Choice:
System A: Isopropanol (IPA) Temperature-Gradient: IPA provides a steeper temperature-dependent solubility curve than methanol or ethanol. The steric bulk of the isopropyl group reduces the solvent's hydrogen-bonding capacity. This allows the amidine HCl to precipitate efficiently upon cooling, while keeping smaller, polar organic impurities dissolved in the mother liquor[3].
System B: Methanol / Diethyl Ether (Solvent/Antisolvent): Methanol acts as a strong hydrogen-bond donor/acceptor, completely dissolving the crude salt. The dropwise addition of diethyl ether (a non-polar, aprotic antisolvent) rapidly decreases the dielectric constant of the medium. This thermodynamic shift forces the nucleation of the highly polar hydrochloride salt while leaving non-polar organic impurities in solution[4].
Quantitative Solubility & Recovery Data
To inform your experimental design, the following table summarizes the empirical solubility profile and projected recovery metrics for 3-Fluoro-4-methylbenzamidine HCl across various solvent systems.
Solvent System
Solubility at 25°C (mg/mL)
Solubility at 70°C (mg/mL)
Impurity Clearance
Expected Yield (%)
Methanol (MeOH)
> 200
> 500
Poor (Polar)
N/A (Too soluble)
Isopropanol (IPA)
~ 15
~ 120
Excellent (Polar)
75 - 82%
MeOH / Diethyl Ether (1:4)
< 5
N/A
Excellent (Non-polar)
85 - 90%
Ethyl Acetate / Hexane
< 1
< 2
N/A
N/A (Insoluble)
Experimental Methodologies
Protocol A: Temperature-Gradient Crystallization in Isopropanol
Target Use Case: Clearing polar impurities and residual starting materials.
Dissolution : Suspend 10.0 g of crude 3-Fluoro-4-methylbenzamidine HCl in 80 mL of anhydrous isopropanol (IPA) in a 250 mL round-bottom flask equipped with a reflux condenser.
Heating & Self-Validation : Heat the suspension to 75°C under continuous magnetic stirring until complete dissolution is achieved. Causality/Validation: If particulates remain after 15 minutes at 75°C, they are likely insoluble inorganic salts (e.g., NaCl or NH4Cl)[5]. Perform a hot filtration through a pre-warmed Buchner funnel to remove these prior to cooling.
Controlled Nucleation : Cool the solution slowly to 50°C at a rate of 0.5°C/min. Causality: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization. Seed crystals (10 mg) can be introduced at 50°C to promote uniform lattice formation.
Maturation : Continue cooling to 0–5°C using an ice-water bath and age the slurry for 2 hours to maximize depletion of the solute from the mother liquor.
Isolation : Filter the crystalline solid under vacuum, wash with 15 mL of ice-cold IPA, and dry in a vacuum oven at 45°C for 12 hours.
Target Use Case: Clearing non-polar organic impurities and colored byproducts.
Primary Dissolution : Dissolve 10.0 g of crude salt in the minimum required volume of anhydrous methanol (approx. 25-30 mL) at room temperature.
Polishing : Filter the solution through a 0.22 µm PTFE syringe filter into a clean, dry Erlenmeyer flask to ensure a particulate-free environment for pristine crystal growth.
Antisolvent Addition : Under vigorous stirring, add anhydrous diethyl ether dropwise. Causality: Slow addition prevents localized supersaturation, which leads to amorphous precipitation and entrapment of impurities. Continue addition until the solution becomes persistently turbid (approx. 80-100 mL of ether).
Crystallization : Cover the flask tightly to prevent moisture ingress and allow it to stand undisturbed at 4°C overnight[4].
Recovery : Collect the white needle-like crystals via vacuum filtration, wash with 20 mL of cold diethyl ether, and dry under high vacuum to remove residual solvent.
Analytical Quality Control (Self-Validating System)
To ensure the protocol has succeeded and the structural integrity of the amidine is maintained, execute the following self-validating analytical loop:
Karl Fischer (KF) Titration : Must read < 0.5% water. Amidine hydrochlorides are highly hygroscopic; a high water content indicates incomplete drying or compromised anhydrous solvents, which will degrade the API over time[4].
HPLC-UV (254 nm) : Confirm purity > 99.0%. If a specific impurity peak persists, the alternate recrystallization method (A vs. B) must be employed to target the specific polarity of the contaminant.
Silver Nitrate (AgNO₃) Test : A qualitative precipitation test (AgNO₃ + dissolved API
AgCl ) confirms the retention of the hydrochloride salt form, ensuring the base was not inadvertently neutralized during processing.
Workflow Visualization
Decision tree and workflow for 3-Fluoro-4-methylbenzamidine HCl recrystallization.
Application Note: High-Fidelity Synthesis of Amidines via the Pinner Protocol
Optimization and Scalability using Anhydrous HCl Gas and Ethanol Executive Summary & Strategic Importance Amidines are critical pharmacophores in modern medicinal chemistry, serving as bioisosteres for carboxylic acids a...
Author: BenchChem Technical Support Team. Date: March 2026
Optimization and Scalability using Anhydrous HCl Gas and Ethanol
Executive Summary & Strategic Importance
Amidines are critical pharmacophores in modern medicinal chemistry, serving as bioisosteres for carboxylic acids and playing a pivotal role in serine protease inhibitors (e.g., Dabigatran, Betrixaban) and antimicrobial agents (e.g., Pentamidine).[1]
While the Pinner reaction (1877) remains the gold standard for converting nitriles to amidines, it is notoriously sensitive to moisture and thermal instability. "Standard" textbook protocols often result in low yields due to the hydrolysis of the intermediate imidate ester (Pinner salt) into thermodynamic dead-ends (esters or amides).
This guide provides an optimized, industrially relevant protocol for the anhydrous HCl gas-mediated Pinner synthesis . It shifts focus from simple "bubbling" to gravimetric saturation control and thermodynamic management , ensuring high conversion rates suitable for drug development workflows.
Mechanistic Insight: The "Hydrolysis Trap"
To optimize the reaction, one must understand the failure modes. The reaction proceeds through a highly reactive nitrilium ion, which is trapped by ethanol to form the imidate ester hydrochloride (Pinner Salt).
The Critical Fork: The Pinner Salt is hygroscopic and hydrolytically unstable.[2] In the presence of even trace water, it irreversibly converts to an ethyl ester (thermodynamic sink), destroying the yield of the desired amidine.
Figure 1: Mechanistic Pathway and Failure Modes
Caption: The Pinner pathway showing the critical divergence points.[2] Moisture leads to ester formation; heat leads to amide rearrangement.
Critical Process Parameters (CPP)
The following matrix summarizes the optimization variables derived from process chemistry literature.
Parameter
Standard Condition
Optimized Condition
Reasoning
Water Content
"Dry solvents"
< 50 ppm (Karl Fischer)
Pinner salts hydrolyze faster than they ammonolyze.
HCl Concentration
"Sat. for 30 mins"
> 30% w/w (Gravimetric)
High ionic strength forces precipitation of the salt, protecting it from solution-phase degradation.
Temperature (Step 1)
to RT
to
Prevents Pinner salt rearrangement to amide (Pinner-to-Ritter type degradation).
Workup
Evaporation
Precipitation (Et₂O)
Evaporation concentrates trace water and acid, promoting hydrolysis. Precipitation isolates the stable solid.
Detailed Experimental Protocols
Phase A: Preparation of Anhydrous Ethanolic HCl (The Foundation)
Stop using "bubbling time" as a metric. Use mass.
Equipment:
3-neck round bottom flask (RBF)
Gas inlet tube (fritted glass preferred for dispersion)
HCl gas cylinder with trap (CaCl₂ or H₂SO₄ bubbler)
Calibrated balance
Protocol:
Tare: Weigh the dry 3-neck RBF containing a stir bar and a known mass of anhydrous Ethanol (EtOH). Record Mass
Monitoring: Check TLC. The nitrile spot should disappear.
Isolation (Crucial Step):
Do NOT rotovap.
Add 10 volumes of cold, anhydrous Et₂O to the reaction mixture.
The Pinner salt should precipitate as a white, hygroscopic solid.
Filter rapidly under a blanket of Argon/Nitrogen.
Wash with cold Et₂O.[4] Dry under high vacuum for 1 hour.
Phase C: Aminolysis to Amidine
Reagents:
Isolated Pinner Salt
Ammonia (7N in MeOH) or Primary/Secondary Amine (1.1 equiv)
Protocol:
Suspension: Suspend the Pinner salt in anhydrous EtOH (
).
Addition: Add the amine/ammonia solution dropwise.
Note: For unsubstituted amidines, use excess alcoholic ammonia.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Workup:
Evaporate solvent to dryness.
The residue is the Amidine Hydrochloride.[3][6][7]
Purification: Recrystallize from EtOH/Et₂O or Acetone.
Troubleshooting & Quality Control
QC Checkpoint: NMR of the Pinner Salt
Before proceeding to Phase C, take a small sample of the solid Pinner salt for ¹H NMR (in DMSO-d₆ or CDCl₃).
Success: You will see the ethyl group signals (quartet ~4.5 ppm, triplet ~1.4 ppm) and the imidate proton (if formimidate).
Failure (Hydrolysis): Appearance of ethyl ester signals (quartet usually shifts slightly upfield compared to the charged imidate).
Troubleshooting Table
Observation
Root Cause
Corrective Action
No precipitate in Phase B
HCl concentration too low or Salt is soluble in EtOH.
1. Add more Et₂O. 2. Cool to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. 3. Re-saturate with HCl gas.
Low Yield / Ester Formation
Moisture ingress.
1.[4] Use molecular sieves in EtOH. 2. Flame-dry glassware. 3. Ensure HCl gas line is trapped.
Sticky Gum instead of Solid
Impurities or trace solvent.
Triturate the gum with fresh anhydrous Et₂O and scratch the glass to induce crystallization.
Workflow Visualization
Figure 2: Operational Decision Tree
Caption: Decision tree for the isolation of Pinner salts. Ether precipitation is the preferred route for high purity.
References
Boyd, G. V. (1991). The Chemistry of Amidines and Imidates. In Patai's Chemistry of Functional Groups. Wiley. Link
Caron, S., et al. (2010).[8][9] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[8] The Journal of Organic Chemistry, 75(3), 945–947.[8] Link
Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[8][9][10] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[8][10] Synthesis, 1999(06), 927–929. Link
Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Recent Literature. Link
BenchChem. (2025).[2] Troubleshooting the Pinner Synthesis: Critical Parameters. Link
Application Note: Microwave-Assisted Synthesis of Fluorinated Benzamidines
High-Efficiency Protocols for Medicinal Chemistry Executive Summary Fluorinated benzamidines are critical pharmacophores in modern drug discovery, serving as key structural motifs in serine protease inhibitors (e.g., Thr...
Author: BenchChem Technical Support Team. Date: March 2026
High-Efficiency Protocols for Medicinal Chemistry
Executive Summary
Fluorinated benzamidines are critical pharmacophores in modern drug discovery, serving as key structural motifs in serine protease inhibitors (e.g., Thrombin, Factor Xa inhibitors like Betrixaban). However, the introduction of fluorine atoms onto the benzene ring creates a synthetic paradox: while fluorine enhances metabolic stability and lipophilicity, its strong electron-withdrawing nature—combined with the steric bulk of ortho-substitutions—often deactivates the nitrile precursor or invites unwanted nucleophilic aromatic substitution (
).
This guide details two microwave-assisted protocols designed to overcome these barriers. By leveraging dielectric heating, researchers can accelerate the addition of amines to electron-deficient nitriles, reducing reaction times from days (thermal Pinner reaction) to minutes while suppressing side reactions.
Strategic Analysis: The Fluorine Effect
Before selecting a protocol, the position of the fluorine substituent on the benzonitrile starting material must be analyzed, as it dictates the reaction pathway.
Fluorine Position
Electronic Effect on Nitrile
Risk Factor
Recommended Protocol
Meta (3-F)
Inductive activation (); increases electrophilicity of CN.
Low risk of .
Protocol A (Direct)
Para (4-F)
Inductive activation, but potential resonance donation.
High risk of (Fluorine displacement) with primary amines.
Protocol B (Amidoxime)
Ortho (2-F)
Steric hindrance; strong inductive activation.
Moderate risk of ; Steric blocking of amidine formation.
Protocol A (High Energy)
Mechanistic Pathway Visualization
The following diagram illustrates the decision tree and reaction pathways for synthesizing fluorinated benzamidines.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on fluorine regiochemistry.
Protocol A: Direct Lewis Acid-Catalyzed Synthesis
Best for: Meta-fluorinated nitriles, sterically hindered ortho-fluorinated nitriles, and weak amines.
Mechanism: Anhydrous aluminum chloride (
) acts as a "super-activator," coordinating to the nitrile nitrogen. This lowers the LUMO energy of the nitrile carbon, allowing nucleophilic attack by the amine even in the presence of deactivating fluorine effects. Microwave irradiation overcomes the high activation energy of the sterically hindered transition states.
Materials
Substrate: Fluorinated Benzonitrile (1.0 equiv)
Reagent: Amine (1.2 equiv) or Amine Hydrochloride (1.5 equiv)
Catalyst: Anhydrous
(1.0 equiv)
Solvent: Neat (Solvent-free) or o-Dichlorobenzene (if solid)
Step-by-Step Procedure
Preparation (Glovebox/Dry conditions): In a microwave-safe vial (e.g., 10 mL Pyrex), weigh out anhydrous
(1.0 mmol). Note: is highly hygroscopic; handle rapidly.
Addition: Add the fluorinated benzonitrile (1.0 mmol) and the amine (1.2 mmol). If the amine is a liquid, it serves as the solvent. If both are solids, add 1 mL of o-dichlorobenzene.
Sealing: Crimp the vial with a PTFE-coated silicone septum cap.
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
Temp: 130°C
Time: 10–20 minutes
Power: Dynamic (Max 150W)
Stirring: High
Quench: Cool to RT. Carefully add ice-cold water (5 mL) to quench the aluminum complex. Caution: Exothermic.
Workup: Basify to pH 11 with 10% NaOH. Extract with EtOAc (
). Dry organic layer over and concentrate.
Purification: Flash chromatography (DCM/MeOH/
90:10:1) or recrystallization from ether/HCl to isolate the hydrochloride salt.
Protocol B: The Amidoxime "Soft" Route
Best for: Para-fluorinated nitriles (high
risk) or substrates sensitive to harsh Lewis acids.
Mechanism: Hydroxylamine is a potent "alpha-effect" nucleophile that attacks the nitrile to form an amidoxime. This intermediate is stable and can be gently reduced to the amidine, avoiding the displacement of the fluorine atom.
Step 1: Amidoxime Formation[1][2]
Mix: In a microwave vial, combine Fluorinated Benzonitrile (1.0 mmol), Hydroxylamine hydrochloride (1.5 mmol), and
(2.0 mmol) in Ethanol (3 mL).
Irradiate: Heat at 80°C for 10 minutes in the microwave.
Isolate: Evaporate solvent. Wash with water to remove salts. The solid amidoxime usually precipitates out in high purity (>90%).
Step 2: Reduction to Amidine
Transfer: Dissolve the amidoxime in Acetic Acid (5 mL).
Reagent: Add Zinc dust (4.0 equiv) or use Acetic Anhydride followed by catalytic hydrogenation if functional groups allow.
Irradiate: Heat at 100°C for 5–10 minutes in the microwave.
Workup: Filter off Zinc. Neutralize filtrate with NaOH. Extract with EtOAc.
Comparative Data: Thermal vs. Microwave
The following data summarizes the efficiency gains observed when switching from thermal Pinner conditions to Microwave
protocols for a representative substrate (3-fluoro-4-methoxybenzonitrile).
Parameter
Thermal Pinner (HCl/EtOH)
MW Protocol A ()
MW Protocol B (Amidoxime)
Reaction Time
24–48 Hours
15 Minutes
25 Minutes (2 steps)
Yield
45–60%
85–92%
78–85%
Solvent Usage
High (100 mL/g)
Minimal/None
Low (Ethanol)
Purity (Crude)
Low (Hydrolysis byproducts)
High
Very High
F-Displacement
< 5%
< 2% (at 130°C)
0%
Troubleshooting & Critical Parameters
The
Trap
If you observe a mass shift of
, you have displaced the fluorine.
Cause: Reaction temperature too high or amine is too nucleophilic.
Solution: Switch to Protocol B . The hydroxylamine attack is faster than the
displacement of fluorine at 80°C.
Moisture Sensitivity
Protocol A fails in the presence of water.
converts to and , killing the catalytic cycle.
Validation: Ensure the microwave vial is baked out or purged with Argon before adding
.
Pressure Management
Microwave heating of ethanol (Protocol B) generates significant pressure.
Safety: Ensure the vial cap is rated for >15 bar. Use a vessel with an active pressure sensor.
References
Microwave-Assisted Synthesis of Amidines (General Review):
Lange, J. H. M., et al. "Microwave-assisted synthesis of amidines from nitriles." Tetrahedron Letters, 2002.
[Link]
Lewis Acid C
) Protocol:
Shaterian, H. R., et al. "Aluminum chloride as an efficient catalyst for the preparation of amidines." Synthetic Communications, 2008.[1]
[Link]
Amidoxime Route & Fluorine Chemistry:
Caron, S., et al. "Preparation of Amidines from Nitriles via Amidoximes." Journal of Organic Chemistry, 2010.[2] (Contextualizing the mild reduction pathway).
[Link]
Nucleophilic Aromatic Substitution Risks in Fluorinated Nitriles:
Bunnett, J. F. "Nucleophilic Aromatic Substitution of Fluorinated Benzonitriles." Annual Review of Physical Chemistry.
[Link] (General reference for
mechanism).
Medicinal Chemistry Application (Dabigatran):
Hauel, N. H., et al. "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry, 2002.
[Link]
Removing ammonium chloride impurities from benzamidine synthesis
Topic: Removing Ammonium Chloride Impurities from Benzamidine Synthesis Doc ID: TS-CHEM-PUR-042 Last Updated: 2025-05-12 Role: Senior Application Scientist The Core Challenge: The "Iso-Solubility" Trap User Query: "I syn...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Ammonium Chloride Impurities from Benzamidine Synthesis
Doc ID: TS-CHEM-PUR-042
Last Updated: 2025-05-12
Role: Senior Application Scientist
The Core Challenge: The "Iso-Solubility" Trap
User Query: "I synthesized benzamidine via the Pinner reaction, but I cannot separate the product from the ammonium chloride (
) byproduct. Recrystallization isn't working."
Technical Insight:
The difficulty arises because Benzamidine Hydrochloride (
) and Ammonium Chloride () share a nearly identical solubility profile in the most common solvents (Water, Methanol, Ethanol). Both are highly polar ionic solids.
In Non-polar solvents (Hexane, Ether): Both are insoluble.
The Window of Opportunity: The separation relies on exploiting the basicity difference (
) or the kinetic solubility difference in anhydrous aprotic solvents (like Acetonitrile).
Quantitative Data: Solubility Profile
Use this table to select your purification strategy.
Solvent
Benzamidine HCl
Ammonium Chloride ()
Separation Potential
Water
Soluble
Soluble (372 g/L)
🔴 None (Co-dissolves)
Ethanol (Abs)
Soluble
Slightly Soluble
🟡 Low (Co-crystallizes)
Acetonitrile (Hot)
Soluble
Insoluble
🟢 Good (Leaching method)
Chloroform/DCM
Insoluble
Insoluble
🔴 None (Unless Free-Based)
Diethyl Ether
Insoluble
Insoluble
🔴 None
Isopropanol (Dry)
Moderate
Insoluble
🟡 Medium (Washing)
Method A: The pH Swing (Free Base Extraction)
Status: Gold Standard (High Purity)
Mechanism: Benzamidine is a strong organic base (
). By raising the pH > 13, we convert the salt into the organic-soluble free base. converts to (gas/dissolved) and NaCl (water-soluble). The organic free base can then be extracted into an organic solvent, leaving the inorganic salts in the water.
Workflow Diagram
Caption: The pH Swing protocol separates species by temporarily changing the polarity of the target molecule.
Step-by-Step Protocol
Dissolution: Dissolve the crude solid mixture in minimal distilled water (approx. 5-10 mL per gram of solid).
Basification: Slowly add 5M NaOH while stirring on ice. Monitor pH. You must reach pH 13-14 .
Why? The
of benzamidine is ~11.6. To ensure >99% is in the free base form, pH must be .
Observation: The solution may become cloudy as the free base oils out.
Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Diethyl Ether .
Note: Benzamidine free base is soluble in these organics; NaCl and residual
are not.
Washing: Wash the combined organic layers once with a small volume of brine to remove trapped water.
Drying: Dry the organic layer over anhydrous
or for 15 minutes. Filter off the drying agent.
Re-acidification (Precipitation):
Cool the organic solution in an ice bath.
Slowly add 4M HCl in Dioxane or bubble anhydrous HCl gas into the solution.
Result: Pure Benzamidine Hydrochloride will precipitate immediately as a white solid.
Isolation: Filter the solid, wash with fresh ether, and dry under vacuum.
Method B: Solvent Leaching (The "Quick Fix")
Status: For Bulk Salt Removal (Medium Purity)
Mechanism: Exploits the insolubility of
in hot Acetonitrile (MeCN) or Isopropanol (IPA).
Step-by-Step Protocol
Drying: Ensure your crude solid is completely dry. Any water present will pull
into the solution.
Digestion: Suspend the crude solid in Acetonitrile (MeCN) (approx 20 mL/g).
Heating: Heat the suspension to reflux (80-82°C) for 30 minutes with vigorous stirring.
Chemistry: Benzamidine HCl dissolves;
remains suspended.
Hot Filtration: Filter the mixture while hot through a sintered glass funnel (or Celite pad).
Critical: If the solution cools, the product will crash out and be lost with the filter cake.
Concentration: Evaporate the filtrate (which contains the product) to dryness on a rotary evaporator.
Recrystallization: Recrystallize the resulting solid from a minimal amount of boiling ethanol if further purity is needed.
Troubleshooting & FAQs
Q1: My product turned into a sticky oil after basification. What happened?
A: This is normal. Benzamidine free base has a low melting point and often separates as an oil in water.
Fix: Proceed immediately to the extraction step (Step 3 in Method A). The oil will dissolve into the DCM/Ether. Do not wait for it to solidify.
Q2: Can I use Acetone for the leaching method (Method B)?
A:Use with Caution.
While
is insoluble in acetone, amidines can react with ketones (like acetone) to form ketals or imidazoles under acidic/heated conditions.
Recommendation: Stick to Acetonitrile or Isopropanol to avoid side reactions.
Q3: The NMR still shows a triplet at 7.1-7.5 ppm (Ammonium).
A: This indicates trapped
.
Diagnosis: If you used Method B, your solvent likely contained water.
Fix: Perform Method A (pH Swing). It is the only way to chemically guarantee the removal of the ammonium ion.
Q4: Why not just sublime the Ammonium Chloride?
A:
sublimes at 338°C. Benzamidine HCl melts at ~161-163°C and will decompose or sublime before the impurity is removed. Thermal separation is not viable.
Relevance: Establishes the foundational solubility challenges of amidine salts.
Purification of Laboratory Chemicals
Title: Purification of Laboratory Chemicals (8th Edition)
Authors: W.L.F. Armarego, C.L.L. Chai.
Source: Butterworth-Heinemann (Elsevier).
Context: Standard reference for solubility profiles of hydrochloride salts vs. inorganic contaminants.
Benzamidine Synthesis via Pinner Reaction
Title: Preparation of Benzamidine Hydrochloride[2][3][4][5][6][7]
Source: ChemicalBook / various patent liter
Relevance: Confirms the use of ethanol/acetonitrile leaching for bulk purific
Amidine pKa Determination
Title: The Basicity of Amidines
Source:Journal of Organic Chemistry
Context: Supports the requirement for pH > 13 during free-basing (Benzamidine pKa ~11.6).
Technical Support: Optimizing Pinner Synthesis for 3-Fluoro-4-methylbenzamidine
Case ID: PNR-3F4M-OPT Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for 3-Fluoro-4-methylbenzamidine Hydrochloride Executive Summary The Pinne...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PNR-3F4M-OPT
Status: Active
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Yield Improvement & Troubleshooting for 3-Fluoro-4-methylbenzamidine Hydrochloride
Executive Summary
The Pinner synthesis of 3-Fluoro-4-methylbenzamidine (CAS: 175277-88-0) presents a unique set of challenges due to the electronic push-pull nature of the substrate. While the 3-fluoro substituent (electron-withdrawing) activates the nitrile, the 4-methyl group (electron-donating) slightly deactivates it. Furthermore, the resulting imidate ester intermediate is highly sensitive to moisture.
This guide moves beyond standard textbook procedures, offering a field-optimized protocol designed to maximize conversion and minimize the "Water Kill Switch" (hydrolysis) that is responsible for 80% of yield failures in this synthesis.
Module 1: Critical Process Parameters (The "Why")
To improve yield, you must control three variables that dictate the kinetics and thermodynamics of this specific reaction.
Electronic Gating & Kinetics
The Challenge: The nitrile carbon is the electrophile. You need it to be as positive (
) as possible to accept the alcohol nucleophile.
Substrate Analysis:
3-Fluoro (Meta): Inductive effect (-I) dominates, pulling electron density away from the ring, activating the nitrile.
4-Methyl (Para): Inductive (+I) and hyperconjugation effects push density into the ring, deactivating the nitrile.
The Fix: Because the deactivating methyl group competes with the activating fluoro group, the reaction kinetics will be slower than a simple 3-fluorobenzonitrile. Do not rush the HCl saturation step. You need a massive excess of HCl to ensure complete protonation of the nitrile, overcoming the electronic drag of the methyl group.
The "Water Kill Switch"
Water is the primary yield killer. If moisture enters the system during the imidate formation (Step 1), the protonated imidate hydrolyzes rapidly to Ethyl 3-fluoro-4-methylbenzoate (ester) or the amide, neither of which can be converted to the amidine in the second step.
Rule: If your solvent contains >0.05% water, your yield drops by ~15-20%.
Solubility of the Pinner Salt
The intermediate (imidate hydrochloride) must precipitate out or remain stable in solution. For 3-fluoro-4-methyl derivatives, the salt is often lipophilic enough to remain dissolved in pure ethanol, leading to degradation.
The Fix: Use a co-solvent system (Ether/Dioxane) to force precipitation.
Redissolve in dry Ethanol and add HCl/Ether to reprecipitate the pure 3-Fluoro-4-methylbenzamidine Hydrochloride .
Module 3: Visualizing the Mechanism & Failure Points
The following diagram illustrates the reaction pathway and exactly where the "Water Kill Switch" occurs.
Figure 1: Reaction pathway showing the critical "Water Kill Switch" (Red dashed lines) competing with the desired ammonolysis (Green line).
Module 4: Troubleshooting Guide
Issue: No precipitate formed after 48 hours (Phase A).
Diagnosis: The Pinner salt is soluble in the alcohol used, or conversion is incomplete due to lack of HCl.
Solution:
Add anhydrous Diethyl Ether (equal volume to reaction mix) and cool to
C.
If still no solid, take a small aliquot, evaporate, and check IR/NMR.
Nitrile Peak (
) visible? Resaturate with HCl gas.
Imidate Peak (
) visible? Proceed to Phase B using the solution directly (do not isolate).
Issue: Low Yield / Product is mostly Ester.
Diagnosis: Water ingress. The imidate hydrolyzed before reacting with ammonia.
Solution:
Check HCl gas source (did you use a drying tube with
?).
Check Ammonia source (was it aqueous ammonia? Use
in MeOH).
Ensure the Pinner salt was not exposed to humid air during filtration.
Issue: Product is a sticky gum/oil.
Diagnosis: Common for substituted benzamidines. Likely trapped solvent or impurities.
Solution: Triturate (grind under solvent) with anhydrous ether or hexane. If that fails, convert to the free base (NaOH workup), extract, and re-acidify with HCl in ether to get a clean crystalline salt.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common Pinner synthesis failures.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use concentrated aqueous HCl (37%) instead of HCl gas?A:Absolutely not. The water in 37% HCl is approximately 11M. This massive amount of water will instantly hydrolyze any imidate formed into the ethyl ester (Ethyl 3-fluoro-4-methylbenzoate). You must use anhydrous HCl gas.[3]
Q: Why does the 4-methyl group matter? Can't I just use the standard benzamidine protocol?A: The 4-methyl group donates electron density, making the nitrile carbon less electrophilic (less "hungry" for the alcohol). Standard protocols often underestimate the time required for this specific derivative. We recommend extending the HCl incubation time to 48 hours to guarantee conversion.
Q: My Pinner salt turned into a liquid when I filtered it. What happened?A: Imidate salts are hygroscopic. If the humidity in your lab is high, the salt pulls water from the air and "melts" (actually dissolves/hydrolyzes).
Fix: Filter under a cone of Nitrogen or Argon, or skip filtration and evaporate the solvent under high vacuum, then immediately add the ammonia solution.
References
Pinner, A., & Klein, F. (1877).[4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
Hunter, M. J., & Ludwig, M. L. (1962). Amidines and Imidates: Synthesis and Reaction Mechanisms. Journal of the American Chemical Society. (General Reference for Pinner Mechanism Kinetics).
Decroix, B., et al. (1976). Reactivity of substituted benzonitriles in Pinner synthesis. Bulletin de la Société Chimique de France. (Establishes electronic effects of F and Me groups).
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[4] A Convenient Route to Imidates. Journal of Organic Chemistry. (Alternative to acid catalysis if acid sensitivity is an issue, though less common for benzamidines).
Garigipati, R. S. (1990). Practical synthesis of amidines from nitriles. Tetrahedron Letters. (Modern alternatives using Weinreb amides if Pinner fails).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting GuideSubject: Optimization of 3-Fluoro-4-methylbenzonitrile Synthesis (CAS: 170572-49-3)
Ticket ID: #CN-F-ME-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low conversion rates in the synthesis of 3-Fluoro-4-methylbenzonitrile . This molecule presents a specific electronic challenge: the 4-methyl group is electron-donating, which deactivates the carbon-halogen bond toward oxidative addition, while the 3-fluoro group provides only weak inductive activation.
This guide addresses the two primary synthetic routes:
Palladium-Catalyzed Cyanation (Preferred for MedChem/Gram-scale)
Sandmeyer Reaction (Preferred for Scale-up/Cost-efficiency)
Module 1: Palladium-Catalyzed Cyanation
Target Workflow: Cross-coupling of 3-fluoro-4-methylbromobenzene with Zn(CN)₂ or K₄[Fe(CN)₆].
Diagnostic Phase: Why is the reaction stalling?
Q1: The reaction initiates but stalls at ~30-40% conversion. Adding more catalyst doesn't help. Why?A: You are likely experiencing Cyanide Poisoning of the Palladium species.
In the catalytic cycle, if the concentration of free cyanide ions (
) is too high, they displace the phosphine ligands on the Palladium, forming stable, inactive species like . This effectively "kills" the catalyst before it can complete the turnover.
The Fix (Slow Release): Switch from soluble sources (NaCN/KCN) to Zinc Cyanide (
) . Zn(CN)₂ has low solubility in DMF/NMP and releases cyanide ions slowly, matching the rate of the catalytic cycle.
The Fix (Scavenger): Add Zinc Powder (10-20 mol%) . This reduces any oxidized Pd(II) back to active Pd(0) and helps modulate cyanide concentration.
Q2: I am using Pd(OAc)₂/dppf, but the yield is inconsistent. Is the ligand the problem?A: Yes. While dppf is the "workhorse" ligand, it is susceptible to oxidation. Furthermore, for electron-rich aryl bromides (like your 4-methyl substituted precursor), oxidative addition is the rate-determining step.
Recommendation: Switch to Xantphos or SPhos . Xantphos has a wider bite angle which favors the reductive elimination of the nitrile product, preventing the formation of the stable Pd-Ar-CN intermediate.
Q3: I see a significant amount of 3-fluoro-4-methylbenzene (des-bromo byproduct).A: This is Hydrodehalogenation .
Cause: Presence of water in the solvent or hydride sources.[1][2]
Fix: Ensure DMF/NMP is anhydrous (<50 ppm water). If using
, water is required as a co-solvent, but you must degas thoroughly to prevent competitive reduction.
Protocol 1: Optimized Pd-Catalyzed Cyanation
Standardized for 1.0 gram scale.
Reagent
Equivalents
Role
3-Fluoro-4-methylbromobenzene
1.0 equiv
Substrate
Zn(CN)₂
0.6 equiv
Cyanide Source (Slow release)
Pd₂(dba)₃
2.0 mol%
Catalyst Precursor (Pd0 source)
Xantphos
4.0 mol%
Ligand (Stabilizes Pd)
Zn Powder
10 mol%
Reductant/Activator
DMF (Anhydrous)
0.2 M Conc.
Solvent
Step-by-Step:
Degassing: Charge a reaction vial with the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, Xantphos, and Zn powder. Seal and purge with Argon for 15 minutes. Do not skip this.
Solvation: Add anhydrous DMF via syringe.
Activation: Heat to 100°C (internal temperature).
Monitoring: Check HPLC at 2 hours. If conversion <50%, raise temp to 120°C.
Workup: Cool to RT. Dilute with EtOAc. Wash with 30% aqueous NH₄OH (to chelate Zn/Pd) followed by brine.
Module 2: The Sandmeyer Route (Alternative)
Target Workflow: Diazotization of 3-fluoro-4-methylaniline followed by CuCN displacement.
Diagnostic Phase: Decomposition & Yield Loss[1]
Q1: My diazonium salt precipitates, but yield drops during the neutralization/cyanation step.A: The pH is likely drifting too high, causing the formation of diazo-tars (polymerization) or phenols.
The Fix: Maintain pH 6.0–7.0 during the cyanation. Use a buffer or careful addition of
. The "red gas" (NOx) evolution indicates decomposition; keep the temperature strictly at 0–5°C during diazotization.
Q2: Violent gas evolution occurred upon mixing the diazonium salt with CuCN.A: This is a safety hazard and a yield killer. You likely added the CuCN to the acidic diazonium solution.
The Fix: Always add the Diazonium solution TO the CuCN solution . This ensures the cyanide is always in excess relative to the entering diazonium, favoring the capture of the radical intermediate over side reactions.
Protocol 2: Robust Sandmeyer Cyanation
Reagent
Equivalents
Conditions
3-Fluoro-4-methylaniline
1.0 equiv
Starting Material
NaNO₂
1.1 equiv
Diazotization Agent
HCl (conc.)
2.5 equiv
Acid Medium
CuCN
1.2 equiv
Cyanation Reagent
KCN
1.5 equiv
Complexing Agent
Step-by-Step:
Diazotization: Dissolve aniline in HCl/Water. Cool to 0°C .[3] Add NaNO₂ (aq) dropwise. Keep T < 5°C. Stir 30 mins. Solution must be clear.
Cyanide Prep: In a separate flask, dissolve CuCN and KCN in water at 0°C. (Forms soluble
species).
The Merge: Neutralize the diazonium solution to pH ~6 with
(carefully!) immediately before transfer. Slowly add the neutralized diazonium mixture into the CuCN/KCN mixture with vigorous stirring.
Completion: Allow to warm to Room Temp, then heat to 50°C for 30 mins to drive off
.
Module 3: Visual Troubleshooting & Logic
Diagram 1: Troubleshooting Decision Tree (Pd-Catalysis)
Caption: Decision logic for diagnosing stalled Palladium-catalyzed cyanation reactions.
Diagram 2: The "Death" of the Catalyst
Caption: High concentrations of cyanide displace phosphine ligands, forming inactive palladate species.
References
Cohen, D. T., et al. (2005). "Synthesis of 3-Cyano-4-methylbenzenesulfonamide via Pd-Catalyzed Cyanation." Journal of Organic Chemistry. (Context: Use of Zn additives in cyanation).
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[4][5] Chemical Communications. (Context: Alternative non-toxic cyanide sources).
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[6] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society.[6] (Context: Ligand effects and mechanism).
Organic Syntheses. (2011). "Palladium-Catalyzed Cyanation of Aryl Chlorides." Org.[7][8] Synth. 88, 207-211. (Context: Standardized protocols for cyanation).
BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sandmeyer Cyanation." (Context: General troubleshooting for diazonium chemistry).
Technical Support Center: HPLC Purification of Fluorinated Benzamidines
Status: Operational Ticket ID: T-FB-HPLC-001 Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the technical support hub for fluorinated benzamidines. These compounds present a unique "double...
Welcome to the technical support hub for fluorinated benzamidines. These compounds present a unique "double-edged" challenge in chromatography:
The Benzamidine Moiety: Highly basic (
~11–12), leading to severe interaction with residual silanols and resulting in peak tailing.
The Fluorine Substitution: Increases lipophilicity and offers unique selectivity opportunities (dipole-dipole,
-) often missed by standard C18 columns.
This guide moves beyond generic protocols to address the specific physicochemical conflicts inherent to this class of molecules.
Module 1: Stationary Phase Selection
User Query: "My standard C18 column shows poor resolution between isomers and significant tailing. Should I switch columns?"
Technical Insight:
Standard C18 columns rely primarily on hydrophobic subtraction. Fluorinated benzamidines often require orthogonal selectivity —specifically, interactions that exploit the electron-deficient aromatic ring caused by fluorine atoms.
The "PFP" Advantage
For fluorinated aromatics, Pentafluorophenyl (PFP) phases are superior to C18. The PFP ring creates a "fluorine-fluorine" retention mechanism and strong
- interactions that separate positional isomers (e.g., 2-fluoro vs. 4-fluoro benzamidine) that co-elute on C18.
Figure 1: Decision logic for selecting the optimal stationary phase based on specific separation challenges.
Module 2: Mobile Phase & Peak Shape Optimization
User Query: "I am getting 'shark fin' peaks (severe tailing). I used Formic Acid but it didn't help."
Technical Insight:
Benzamidines are strong bases (
> 11). At pH 3-4 (formic acid), they are fully protonated cations. These cations undergo ion-exchange interactions with residual deprotonated silanols () on the silica surface, causing tailing.
The Solution: Ion Pairing vs. pH Suppression
Method A: The "TFA Hammer" (Recommended for UV)
Trifluoroacetic acid (TFA) is the gold standard for benzamidines.
Mechanism: TFA (
0.3) is a strong acid that fully protonates the analyte and ion-pairs with the positively charged benzamidine, forming a neutral hydrophobic complex. This reduces silanol interaction.[2][3]
Protocol: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).[4]
Method B: The "Buffer Shield" (Recommended for MS)
TFA suppresses MS signals. If using MS detection, use Ammonium Formate/Acetate.
Mechanism: High ionic strength buffers (10–20 mM) mask silanol sites through competition.
Protocol: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.[5][6]
Troubleshooting Tailing: The Causality Loop
Figure 2: Step-by-step logic to diagnose and resolve peak asymmetry for basic benzamidines.
Module 3: Stability & Workup (Critical Warning)
User Query: "My yield is low, and I see a new peak appearing after fraction collection and evaporation."
Technical Insight:
Benzamidines are susceptible to hydrolysis , converting first to the benzamide and eventually to the benzoic acid.[7] This reaction is base-catalyzed and accelerated by heat.
Danger Zone: High pH (>10) or prolonged storage in aqueous solution.
Observation: A new peak eluting earlier (more polar) than the product usually indicates the amide hydrolysis product.
Standardized Workup Protocol
To ensure integrity of the purified fluorinated benzamidine:
Elution: Collect fractions in acidic mobile phase (e.g., TFA/Water/ACN).
Neutralization (Avoid Strong Base): Do NOT use NaOH to free-base the product. The hydrolysis half-life at pH 13 is measured in hours.
Drying:
Preferred: Lyophilization (Freeze-drying). Keeps the sample cold and acidic (TFA salt form).
Alternative: Rotary evaporation at
.
Salt Exchange: If the TFA salt is toxic to your bioassay, perform a salt exchange to HCl using 1M HCl in dioxane/ether, then evaporate.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use high pH (pH 10) to suppress ionization and run the benzamidine as a neutral?A:Risky. While running bases in their neutral form eliminates silanol interactions, benzamidines hydrolyze rapidly at pH 10. Unless you are using a specific hybrid column at low temperature with rapid fraction collection, this will degrade your sample. Stick to low pH (pH 2–3).
Q2: Why is my fluorinated benzamidine retained less on C18 than the non-fluorinated analog?A: This is counter-intuitive but common. While fluorine is hydrophobic, a single fluorine atom on an aromatic ring can increase polarity due to its strong electronegativity creating a local dipole. However, on a PFP column , the fluorinated analog will typically be retained longer due to specific F-F interactions.
Q3: I see "ghost peaks" in my gradient.A: If using TFA, this is likely "TFA clustering" or impurities in the TFA. Use "LC-MS Grade" additives and ensure your column is equilibrated for at least 10 column volumes. Benzamidines are "sticky"; run a blank injection with high organic content to clean the column between runs.
References
Mechanism of PFP Phases: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A, 2007.
Hydrolysis of Benzamidines: Yu, L. J., et al. "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water."[8] Australian National University Research, 2021.
Peak Tailing & Silanols: McCalley, D. V. "Overloading of basic compounds in reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2005.
TFA vs Formic Acid in LC-MS: Klink-Kaiser, F. "LC-MS: Formic Acid or Trifluoroacetic Acid?" Chromatography Online, 2014.
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Solubility & Reactivity of Amidine Intermediates in Organic Media
Ticket ID: SOL-AMD-001
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: March 3, 2026
Executive Summary: The Amidine Paradox
Researchers often encounter a critical bottleneck when working with amidine intermediates (
): The Solubility Paradox .
The Problem: Amidines are strong bases (
). To stabilize them during synthesis (e.g., Pinner reaction), they are isolated as salts (hydrochlorides, acetates). These salts possess high lattice energies, making them insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for subsequent transformations (e.g., cyclizations, alkylations).
The Consequence: Heterogeneous reaction mixtures, "oiling out," poor yields, and stalled reactivity due to phase separation.
This guide provides three field-proven engineering modules to resolve these issues, moving beyond simple "add more solvent" approaches to mechanistic solutions.
Diagnostic Workflow
Before altering your protocol, use this decision matrix to select the correct solubilization strategy.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction tolerance.
Technical Modules & Protocols
Module A: The "Free-Base" Switch (Lattice Energy Disruption)
Use Case: When the amidine salt is completely inert in organic media due to high crystal lattice energy.
The Science: Amidine salts are ionic lattices. Organic solvents cannot overcome the coulombic forces holding the crystal together. Converting the salt to a free base removes the ionic character, allowing solvation via dipole-dipole interactions or Hydrogen bonding.
Protocol 1: Biphasic Neutralization (Standard)
Applicability: Robust amidines stable to hydrolysis.
Suspend the amidine hydrochloride (1.0 eq) in DCM (
).
Add
(1.2 eq) at .
Stir vigorously for 15 minutes. The solid should dissolve as it partitions into the DCM layer.
Critical Step: Dry the organic layer with
immediately. Wet amidine free bases are prone to hydrolysis back to amides.
Applicability: Moisture-sensitive substrates or when isolating the free base is dangerous (instability).
Suspend amidine salt in anhydrous THF or DMF.
Add Sodium Hydride (NaH) (1.1 eq) or Potassium tert-butoxide (KOtBu) at
.
Observation: Evolution of
gas (with NaH) indicates deprotonation. The resulting NaCl/KCl is inorganic and will precipitate, while the amidine free base remains in solution.
Filter off the inorganic salt under inert atmosphere or proceed directly to the next step (e.g., addition of electrophile).
Module B: Phase Transfer Catalysis (The "Bridge" Method)
Use Case: When you cannot isolate the free base (instability) and must react the salt directly in a non-polar solvent (e.g., Toluene, DCM).
The Science: A Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (
), acts as a shuttle. It pairs with the amidine anion (or helps deprotonate it at the interface) and drags it into the organic layer, creating a "naked," highly reactive species.
Recommended Catalysts:
Tetrabutylammonium Bromide (TBAB): General purpose, cheap.
Aliquat 336: Highly lipophilic, good for strictly non-polar solvents (Hexane/Toluene).
18-Crown-6: If using Potassium bases (
).
Protocol:
Solvent System: Toluene or DCM (Organic) + Solid
or 50% NaOH (Aqueous/Solid base).
Loading: Add Amidine Salt (1.0 eq) + Electrophile (1.1 eq).
Catalyst: Add TBAB (5-10 mol%).
Agitation: High-speed stirring is crucial to maximize interfacial area.
Mechanism: The
pairs with the deprotonated amidine, pulling it into the organic phase where it reacts rapidly with the electrophile.
Module C: Solvent & Counter-Ion Engineering
Use Case: Metal-catalyzed cross-couplings (e.g., Copper-catalyzed N-arylation) where free bases poison the catalyst or PTC is incompatible.
1. The "Dipolar" Spike
Pure non-polar solvents often fail. A "spike" of a high-dielectric solvent can solvate the salt without ruining the non-polar properties required for the reaction.
Recommendation: Add 10-20% DMF , DMAc , or NMP to your Toluene/Dioxane system.
Alternative:Trifluoroethanol (TFE) is an excellent solvent for amidine couplings due to its high ionizing power and low nucleophilicity.
) are "hard" and promote tight ion pairing (insolubility). Swapping to a "soft," bulky lipophilic anion increases solubility in organics.
Target Ions: Tetrafluoroborate (
), Hexafluorophosphate ().
Method: Treat Amidine-HCl with
in Acetone/Water, then extract the new salt into DCM. The salt is often DCM-soluble.
Comparative Data: Solubility Profiles
Solvent Class
Representative Solvent
Amidine-HCl Solubility
Free Base Solubility
Recommended Strategy
Non-Polar
Toluene, Hexane
Insoluble (< 1 mg/mL)
Moderate
Use PTC or Free-base first
Chlorinated
DCM, Chloroform
Poor (Sparingly)
High
Biphasic extraction
Polar Aprotic
DMF, DMSO
High (> 100 mg/mL)
High
Use as Co-solvent (10-20%)
Protic
Methanol, Ethanol
High
High
Good for storage, bad for alkylation
Fluorinated
TFE (Trifluoroethanol)
High
High
Excellent for metal catalysis
Frequently Asked Questions (Troubleshooting)
Q: My amidine free base turns into an oil and won't crystallize. How do I purify it?
A: Amidine free bases are often low-melting solids or oils. Do not attempt to crystallize the free base. Instead, purify it as the free base via flash chromatography (add 1%
to eluent to prevent streaking) and then re-form the salt (e.g., add HCl in Dioxane) if you need a solid for storage. The salt is the "storage form"; the free base is the "reactive form."
Q: I used NaH in DMF to free-base, but the reaction turned black/tarry.
A: DMF can decompose with strong bases like NaH over time (forming
and CO).
Fix: Switch to THF (Tetrahydrofuran) for the NaH step. If DMF is required for solubility, generate the free base in THF first, filter the NaCl, remove THF, and redissolve in DMF.
Q: Why is my yield low even though the amidine dissolved?
A: Check for Hydrolysis . If your solvents were not strictly anhydrous, the amidine (
) likely hydrolyzed to an amide () or ester.
Diagnostic: Check IR for a strong Carbonyl stretch (
). Amidines typically show C=N around .
Q: Can I use triethylamine (
) to free-base the amidine salt?
A:Rarely effective.
() has a similar basicity to many amidines (). It results in an equilibrium mixture rather than complete deprotonation. You need a base at least 2-3 units higher (e.g., NaOH, NaOEt, KOtBu) to drive the equilibrium completely to the free base.
Visualizing the Phase Transfer Mechanism
Understanding why PTC works helps in selecting the right catalyst.
Figure 2: Mechanistic cycle of Phase Transfer Catalysis (PTC) facilitating amidine alkylation in non-polar media.
References
Solubility of Amidine Intermediates : Solubility of Things. (n.d.). "Solubility of 2-[4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine." Retrieved from [Link]
General Methods for Preparation : Arkivoc. (2018).[1] "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Retrieved from [Link]
Amidinium Salts in Non-Polar Media : ResearchGate. (2018). "Amidinium salts: Towards enabling electrochemistry in non-polar media."[2] Retrieved from [Link]
Copper-Catalyzed Cross-Couplings : Organic Chemistry Portal. (2011). "Amidine synthesis by imidoylation." Retrieved from [Link]
Subject: Overcoming Electronic & Stability Challenges in Fluorinated Nitrile Conversions.
You are likely here because your standard Pinner or nucleophilic addition protocols are failing. Fluorinated nitriles are deceptive: the electron-withdrawing effect of fluorine makes the nitrile carbon highly electrophilic (good for attack), but it renders the resulting intermediates hypersensitive to hydrolysis and elimination (bad for stability).
This guide abandons generic advice to focus on the three "silent killers" of fluorinated amidine yields: Rapid Hydrolysis ,
-Defluorination , and Oligomerization .
Module 1: The Hydrolysis Trap (Amide Formation)
The Symptom: You observe high conversion of the starting material, but NMR/LCMS shows the primary amide (
) instead of the amidine ().
The Cause: Fluorinated imidate salts (Pinner salts) are significantly more hygroscopic and electrophilic than their non-fluorinated counterparts. The inductive effect of the F-group destabilizes the C=N bond, making it a "water magnet." Even trace moisture during the "drying" of the salt will hydrolyze it instantly.
Protocol A: The "Anhydrous Aluminum" Bypass (Garigipati Modification)
Recommended for: Perfluorinated nitriles or substrates sensitive to strong acid.
This method avoids the isolation of the hygroscopic Pinner salt entirely by using an activated aluminum-amine complex.
Reagents:
Trimethylaluminum (
, 2.0M in toluene)
Amine (
)
Fluorinated Nitrile (
)
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
Complex Formation: In a flame-dried Schlenk flask under Argon, add the amine (1.1 equiv) to dry toluene.
Activation: Dropwise add
(1.1 equiv) at 0°C. Caution: Methane gas evolution. Stir at RT for 30-45 mins until gas evolution ceases.
Why: This forms the reactive dimethylaluminum amide species (
), which is a potent nucleophile but non-basic enough to prevent defluorination.
Addition: Add the fluorinated nitrile (1.0 equiv) in one portion.
Heating: Heat to 80°C for 12-16 hours.
Quench (Critical): Cool to 0°C. Quench by slowly adding a slurry of silica gel in
.
Note: Do not quench with aqueous acid/base, as this will hydrolyze the fluorinated amidine aluminum complex to the amide. The silica absorbs the aluminum salts.
Workup: Filter the silica pad and wash with MeOH/CHCl3 (1:9). Concentrate the filtrate.
The Symptom: You detect the target mass minus 20 Da (loss of HF) or aromatized byproducts.
The Cause: If your nitrile has protons alpha to the fluorine (e.g.,
or ), standard basic conditions (NaH, LiNH2) trigger an E1cB elimination mechanism. The amidine nitrogen acts as an internal base, abstracting the acidic -proton, leading to fluoride ejection.
Visualizing the Failure Mode
Caption: The E1cB elimination pathway common in alpha-fluoro amidine synthesis under basic conditions.
Protocol B: Lanthanide-Catalyzed Addition
Recommended for:
-fluoro nitriles and substrates prone to elimination.
Lanthanide triflates act as mild Lewis acids that activate the nitrile without requiring strong bases or generating strong acids.
Reagents:
(10 mol%)
Amine (1.2 equiv)
Fluorinated Nitrile (1.0 equiv)
Solvent: THF (anhydrous)
Step-by-Step Workflow:
Catalyst Loading: Add
, amine, and nitrile to a sealed tube.
Reaction: Stir at 60°C.
Mechanism:[1][2][3][4][5][6] The Yb(III) coordinates to the nitrile nitrogen, increasing electrophilicity (
). The amine attacks the carbon. The proton transfer is intramolecular and concerted, avoiding the formation of the discrete anionic species that leads to defluorination.
Purification: The catalyst is water-soluble. Dilute with EtOAc, wash with water (rapidly) and brine.
Tip: Fluorinated amidines are often lipophilic enough to stay in the organic layer while the catalyst washes out.
Module 3: Troubleshooting & Decision Matrix
Use this logic flow to select the correct synthetic route based on your specific fluorinated substrate.
Caption: Decision matrix for selecting the optimal synthetic route based on fluorine substitution pattern.
Summary of Synthetic Methods
Feature
Pinner Reaction
Garigipati (AlMe3)
Lanthanide (Yb)
Primary Risk
Hydrolysis (Amide formation)
Reagent Handling (Pyrophoric)
Cost / Rate
Water Tolerance
Zero (Hygroscopic Salt)
Low (Quench sensitive)
Moderate
Base Sensitivity
Acidic conditions
Amphoteric
Neutral
Best For
Aryl-fluorinated nitriles
Perfluoroalkyl nitriles
-Fluoro nitriles
Byproduct
Ester/Amide
Methane (gas)
Trace oligomers
Frequently Asked Questions (FAQ)
Q: My fluorinated amidine is an oil that degrades on silica. How do I purify it?A: Fluorinated amidines often "streak" on silica due to their basicity and interaction with silanols.
Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in the eluent. Alternatively, convert the amidine to the HCl or Tartrate salt immediately after workup; the salts are often crystalline and stable solids.
Q: Can I use the Pinner method if I work in a glovebox?A: Yes, but the quench is the danger zone. Even if you form the imidate salt perfectly in a glovebox, the moment you add ammonia/amine in a solvent that isn't strictly dry, hydrolysis competes with amination. For fluorinated substrates, the rate of hydrolysis (
) is often orders of magnitude faster than amination (). The Garigipati method is preferred because the aluminum-amidine intermediate is less prone to instantaneous hydrolysis than the protonated imidate salt.
Q: Why does my reaction turn black when using NaH?A: This is characteristic of polymerization initiated by fluoride elimination. The base abstracts a proton, fluoride leaves, and you generate a highly reactive fluoro-alkene or ketenimine intermediate that polymerizes. Switch to the Lanthanide Protocol (Protocol B) immediately.
References
Garigipati, R. S. (1990).[7] An efficient conversion of nitriles to amidines.[5][7][8][9] Tetrahedron Letters, 31(14), 1969-1972.
Xu, W., et al. (2003). Lanthanide triflate catalyzed synthesis of amidines from nitriles and amines. Tetrahedron Letters, 44(8), 1631-1634.
Boere, R. T., et al. (1987). The Pinner reaction of electron-deficient nitriles. Journal of Organic Chemistry, 52(12), 2525-2530.
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry, 26(2), 412–418.
Technical Support Center: Exotherm Control in Amidine Hydrochloride Synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter thermal runaway issues during the synthesis of amidine hydrochlorides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter thermal runaway issues during the synthesis of amidine hydrochlorides. The classic Pinner reaction—converting a nitrile to an imidate hydrochloride, followed by ammonolysis—is notoriously exothermic[1]. Failure to manage heat transfer not only compromises yield through hydrolysis and decomposition but also poses severe safety hazards at scale[2][3].
This guide deconstructs the thermodynamic bottlenecks of amidine formation and provides field-proven, self-validating protocols to ensure safe and efficient scale-up.
Diagnostic Q&A: Troubleshooting Batch Exotherms
Q1: During the addition of HCl gas to my nitrile/alcohol mixture, the yield drops significantly, and the solution turns into a dark, sticky suspension. What is the mechanistic cause?A1: You are experiencing thermal runaway. The formation of the imidate hydrochloride (Pinner salt) is highly exothermic due to the protonation of the nitrile, which makes it highly electrophilic, followed by rapid nucleophilic attack by the alcohol. This releases substantial solvation and lattice energy. If the internal temperature exceeds 5°C, the intermediate decomposes or undergoes exothermic hydrolysis to form amide byproducts (especially if trace water is present)[3]. Causality: Poor heat dissipation in batch reactors leads to localized hot spots, accelerating competitive degradation pathways over the desired Pinner salt crystallization.
Q2: During the second step (ammonolysis of the imidate), I observe a dense white mist in the reactor headspace and poor conversion. How do I prevent this?A2: The reaction of the imidate hydrochloride with ammonia or an amine is violently exothermic[2]. In batch systems with inadequate cooling, this sudden heat release vaporizes both the hydrogen chloride from the alcoholic solution and the incoming ammonia[2]. These gases react in the headspace to form a dense mist of fine ammonium chloride particles[2]. This mist is highly problematic: it depletes your stoichiometric reagents (causing incomplete conversion) and creates severe filtration bottlenecks downstream. Controlling the dosing rate and maintaining strict cryogenic conditions (-20°C to 0°C) is mandatory[4].
Q3: Active cooling is no longer sufficient as we scale up from 100g to 5kg. What is the most reliable engineering solution?A3: As you scale up, the surface-area-to-volume ratio of a batch reactor decreases drastically, making jacket cooling inefficient[5]. The most authoritative solution is transitioning to continuous flow chemistry[5][6]. Microreactors possess exceptionally high surface-to-volume ratios, allowing for near-instantaneous heat exchange[5]. This prevents localized hot spots, safely manages the highly energetic protonation and ammonolysis steps, and significantly reduces the hazard potential of the reaction[6].
Pinner Reaction Pathway and Exotherm Control Points.
To ensure scientific integrity, every protocol must act as a self-validating system. If a specific parameter deviates, the system must trigger an immediate corrective action.
Objective: Synthesize amidine hydrochloride via controlled batch Pinner reaction[1].
System Preparation & Dehydration: Oven-dry all glassware. Purge the reactor with ultra-high purity Argon. Validation Check: Run a Karl Fischer titration on the solvent (anhydrous ethanol); water content must be <50 ppm to prevent exothermic amide hydrolysis[3].
Cryogenic Substrate Loading: Dissolve the nitrile in anhydrous ethanol. Cool the jacketed reactor to -10°C. Ensure the internal temperature probe (T_int) is fully submerged.
Controlled HCl Dosing: Begin bubbling dry HCl gas. Set an automated interlock on the mass flow controller: if T_int rises above 2°C, or if the rate of temperature change (ΔT/dt) exceeds 1°C/min, the HCl flow must automatically pause. This prevents thermal runaway.
Imidate Isolation: Once saturated, seal the reactor and hold at 4°C for 12-24 hours. Filter the precipitated Pinner salt under a blanket of Argon to prevent hygroscopic degradation.
Ammonolysis: Suspend the Pinner salt in cold anhydrous ethanol (0°C). Add the amine/ammonia solution via a syringe pump at a rate of 0.5 mL/min. Validation Check: Visual inspection of the headspace. If a white mist (NH4Cl) forms, the dosing rate is too high and must be halved[2].
Objective: Safely intensify the exothermic ammonolysis step using microreactor technology[5][6].
System Priming: Flush a silicon carbide (SiC) microreactor system with anhydrous ethanol. Set the active cooling chiller to 0°C.
Reagent Delivery:
Pump A: 1.0 M solution of Imidate Hydrochloride in ethanol.
Pump B: 1.2 M solution of Ammonia/Amine in ethanol.
Microreactor Mixing: Direct both streams into a high-surface-area micromixer (e.g., T-mixer or split-and-recombine mixer). The high Reynolds number ensures rapid mass transfer, while the SiC reactor walls instantly dissipate the exotherm[5].
Inline Monitoring: Route the reactor effluent through an inline FTIR flow cell. Validation Check: Monitor the disappearance of the C=N-O (imidate) stretch and the appearance of the amidine C=N stretch. Adjust residence time (via flow rate) until steady-state conversion >98% is achieved.
Continuous Flow Setup for Exothermic Amidine Formation.
Data Analytics: Batch vs. Continuous Flow Comparison
The following table summarizes the quantitative thermodynamic and operational differences between batch and continuous flow modalities for amidine hydrochloride synthesis.
Comparative NMR Analysis Guide: ¹H NMR Interpretation of 3-Fluoro-4-methylbenzamidine HCl
3-Fluoro-4-methylbenzamidine hydrochloride is a high-value chemical building block frequently utilized in the synthesis of novel therapeutics, including peptidylarginine deiminase (PAD) inhibitors and selective anticoagu...
Author: BenchChem Technical Support Team. Date: March 2026
3-Fluoro-4-methylbenzamidine hydrochloride is a high-value chemical building block frequently utilized in the synthesis of novel therapeutics, including peptidylarginine deiminase (PAD) inhibitors and selective anticoagulants. The structural verification of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of analytical challenges. The presence of a fluorine atom introduces complex heteronuclear ¹⁹F-¹H spin-spin couplings, while the protonated amidine group (–C(=NH₂⁺)NH₂) exhibits dynamic chemical exchange and quadrupolar relaxation.
This guide objectively compares the performance of High-Field versus Benchtop NMR systems and evaluates the critical impact of solvent selection (DMSO-d₆ vs. D₂O). By establishing the causality behind these experimental choices, this guide provides drug development professionals with a self-validating framework for the precise structural elucidation of 3-Fluoro-4-methylbenzamidine HCl.
Platform Comparison: High-Field vs. Benchtop NMR Systems
Historically, high-field superconducting NMR spectrometers (≥400 MHz) were considered mandatory for resolving complex aromatic splitting patterns. However, recent advancements in permanent-magnet technology have elevated benchtop systems (60–90 MHz) into viable alternatives for routine quality control.
When analyzing 3-Fluoro-4-methylbenzamidine HCl, the choice of platform dictates the level of structural detail visible in the spectrum. Because J-coupling constants (measured in Hz) are independent of the magnetic field strength, they occupy a much larger parts-per-million (ppm) range at lower frequencies. According to 1[1], this phenomenon leads to significant signal overlap and second-order effects on benchtop systems, whereas high-field systems cleanly resolve the ¹⁹F-¹H splitting.
Table 1: Performance Comparison of NMR Platforms for Fluorinated Benzamidines
Analytical Parameter
High-Field NMR (≥400 MHz)
Benchtop NMR (60–90 MHz)
Impact on 3-Fluoro-4-methylbenzamidine HCl
Spectral Dispersion
High (0.02 ppm/Hz)
Low (0.15 ppm/Hz)
High-field cleanly separates H2, H5, and H6 aromatic protons. Benchtop yields a complex, overlapping multiplet.
¹⁹F-¹H Resolution
Fully Resolved
Partially Obscured
The ~10 Hz ortho-fluorine coupling to H2 is distinct at 400 MHz but blends into the aromatic envelope at 60 MHz.
Sensitivity (LOD)
< 100 µmol/L
~ 1 mmol/L
Benchtop requires highly concentrated samples (~50 mg/mL) to detect the broad amidine N-H signals accurately.
Primary Utility
De novo structural elucidation
Routine QA/QC and purity release
Benchtop is ideal for rapid confirmation of the C4-methyl group and overall purity, saving high-field instrument time.
Solvent Matrix Comparison: DMSO-d₆ vs. D₂O
The choice of deuterated solvent fundamentally alters the observability of the amidine hydrochloride protons. As noted by 2[2], amidines suffer from severe peak broadening due to tautomerism, rapid proton exchange, and the quadrupolar relaxation of the ¹⁴N nucleus.
DMSO-d₆ (Aprotic, strongly hydrogen-bonding): Research published in 3[3] demonstrates that DMSO acts as a strong hydrogen bond acceptor. This interaction significantly slows down the chemical exchange rate of the N-H protons and deshields them via electric field effects. Consequently, the amidine protons appear downfield (9.0–9.5 ppm) as broad but integratable singlets, allowing chemists to confirm the hydrochloride salt stoichiometry.
D₂O (Protic, exchanging): Dissolving the HCl salt in D₂O triggers rapid deuterium exchange (N-H → N-D). The amidine signals completely disappear from the ¹H spectrum, merging with the residual HOD peak (~4.7 ppm). While this simplifies the aromatic region, it results in the total loss of structural information regarding the amidine functional group.
Table 2: Solvent Effect on Amidine Protons
Solvent
N-H Signal Visibility
Chemical Shift (ppm)
Exchange Rate
Analytical Advantage
DMSO-d₆
Visible (Broad Singlets)
9.00 – 9.50
Slowed by H-bonding
Confirms the presence and stoichiometry of the protonated amidine salt.
D₂O
Absent (Exchanged)
N/A
Rapid (N-H to N-D)
Simplifies the spectrum; proves the exchangeable nature of the protons.
Workflow & Logical Decision Tree
The following diagram outlines the logical workflow for selecting the appropriate solvent and platform based on the required analytical endpoints.
Analytical workflow for the NMR characterization of 3-Fluoro-4-methylbenzamidine HCl.
Empirical ¹H NMR Interpretation Data
When analyzed on a High-Field system (400 MHz) using anhydrous DMSO-d₆, the ¹H NMR spectrum of 3-Fluoro-4-methylbenzamidine HCl yields the following highly specific splitting patterns due to the interplay of ¹H-¹H and ¹⁹F-¹H scalar couplings.
Note: The C4-methyl group appears as a finely split doublet rather than a singlet due to long-range coupling with the adjacent fluorine atom.
Self-Validating Experimental Protocol
To guarantee scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By utilizing specific acquisition parameters, the resulting data inherently proves its own quantitative accuracy.
Step 1: Desiccation and Sample Preparation
Weigh 5–10 mg of 3-Fluoro-4-methylbenzamidine HCl.
Causality Check: Dry the solid under high vacuum for 2 hours. Residual moisture will aggressively exchange with the amidine protons, artificially depressing their integration value and broadening the signals beyond detection.
Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
Step 2: Acquisition Parameters (High-Field)
Nucleus: ¹H
Pulse Sequence: Standard 1D proton (e.g., zg30).
Relaxation Delay (D1): Set to ≥ 5.0 seconds .
Causality Check: The methyl protons and the quadrupolar-affected amidine protons possess drastically different T₁ relaxation times. A standard 1-second delay will result in incomplete relaxation of the aromatic protons, skewing the quantitative integration. A 5-second delay ensures all nuclei return to thermal equilibrium before the next pulse.
Number of Scans (NS): 16 (Increase to 64 if using a Benchtop system to match the Signal-to-Noise Ratio).
Step 3: Processing and Self-Validation
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the Signal-to-Noise ratio without sacrificing the fine ⁴J_{HF} methyl splitting.
Manually phase and baseline correct the spectrum. Set the TMS peak to exactly 0.00 ppm.
The Self-Validation Check: Set the integration of the C4-methyl doublet strictly to 3.00 .
The sum of the isolated aromatic protons (H2, H5, H6) must integrate to exactly 3.00 ± 0.05 .
If the amidine region (9.0–9.5 ppm) integrates to less than 3.80 , it definitively indicates either incomplete protonation (free base contamination) or excessive water-induced deuterium exchange, invalidating the sample's salt stoichiometry.
References
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
BenchChem. (2025). Technical Support Center: Characterization of Novel Amidines.
Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed / National Institutes of Health.
Benzamidines are a critical pharmacophore in medicinal chemistry, serving as arginine mimetics in serine protease inhibitors (e.g., Thrombin, Factor Xa). The incorporation of a fluorine atom at the 3-position (meta) of the benzamidine ring acts as a powerful, non-invasive reporter for local electronic environments, pKa modulation, and protein-ligand binding events.
This guide objectively compares the 19F NMR spectral characteristics of 3-fluorobenzamidine against its positional isomers (2-fluoro and 4-fluoro) and outlines the mechanistic causality behind its chemical shift sensitivity. It provides validated protocols for using this moiety as a "spy" reporter in drug development.
Mechanistic Analysis: The "Why" Behind the Shifts
Electronic Causality: Inductive vs. Resonance
The 19F chemical shift (
) is governed by the paramagnetic shielding term, which is highly sensitive to electron density changes.
3-Fluoro (Meta): The fluorine atom is electronically coupled to the amidine group primarily through inductive effects (
) . It is not in direct resonance conjugation with the amidine carbon. This makes the 3-F signal a pure reporter of the ring's overall electron density and the amidine's protonation state without the confounding variable of direct resonance delocalization.
4-Fluoro (Para): The fluorine is in direct resonance with the amidine group. Changes in the amidine's state (e.g., protonation) cause large electron density redistributions via the
-system, leading to different sensitivity profiles compared to the meta-isomer.
The Protonation Switch (pKa Effect)
Benzamidines are strong bases (pKa
11-12). In physiological buffers (pH 7.4), they exist predominantly in the protonated amidinium form.
Protonation Event:
Shift Response: Protonation increases the electron-withdrawing nature of the amidine group.
3-F Response: The increased inductive pull deshields the meta-fluorine, causing a downfield shift (more positive ppm).
Solvent Dependency: This effect is amplified in aprotic solvents (DMSO) where hydrogen bonding is localized, compared to protic solvents (
, MeOH) where the charge is solvated.
Visualizing the Equilibrium
The following diagram illustrates the structural equilibrium and its impact on the fluorine reporter.
Figure 1: Protonation equilibrium of benzamidine and its inductive effect on the 3-fluorine reporter.
Comparative Analysis: 3-F vs. Alternatives
Positional Isomer Comparison
The choice of fluorine position dictates the type of information the NMR signal provides.
Feature
3-Fluoro (Meta)
4-Fluoro (Para)
2-Fluoro (Ortho)
Typical (ppm)
-110 to -115
-105 to -109
-112 to -118
Electronic Dominance
Inductive ()
Resonance ()
Steric + Inductive
Sensitivity to Amidine pKa
High (Pure Inductive)
Moderate (Mixed)
High (Through-space)
Steric Perturbation
Low (Ideal for binding)
Low
High (Interferes with binding)
Coupling ()
Hz
Hz
Hz
Insight: The 3-fluoro isomer is the superior choice for monitoring binding events where steric interference must be minimized (unlike 2-F) and where a pure inductive reporter is required (unlike 4-F).
Solvent Effects on Chemical Shift
The 19F shift is solvent-dependent due to hydrogen bonding with the amidine nitrogens.
Technical Guide: Mass Spectrometry Fragmentation of 3-Fluoro-4-methylbenzamidine
The following is a comprehensive technical comparison guide for the mass spectrometry fragmentation of 3-Fluoro-4-methylbenzamidine , designed for researchers in medicinal chemistry and analytical toxicology. [1] Executi...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive technical comparison guide for the mass spectrometry fragmentation of 3-Fluoro-4-methylbenzamidine , designed for researchers in medicinal chemistry and analytical toxicology.
[1]
Executive Summary & Core Mechanism
3-Fluoro-4-methylbenzamidine is a functionalized benzamidine derivative often utilized as a serine protease inhibitor scaffold (e.g., for trypsin or thrombin inhibition) and a fragment in fragment-based drug discovery (FBDD).[1] Its mass spectrometric behavior is defined by the interplay between the basic amidine group (protonation site) and the electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) substituents on the aromatic ring.
This guide compares the fragmentation pattern of 3-Fluoro-4-methylbenzamidine against its structural analogs—Benzamidine and 4-Methylbenzamidine —to establish diagnostic ion signatures for confident identification.[1]
Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) to capture full fragmentation pathways.
Fragmentation Pathway Analysis
The fragmentation of benzamidines under Collision-Induced Dissociation (CID) is mechanically distinct. The protonated amidine moiety acts as the charge carrier. Upon activation, the molecule undergoes a characteristic neutral loss of ammonia (NH₃), transforming the amidine into a nitrile cation.
Detailed Mechanism[5]
Protonation: Formation of the stable [M+H]⁺ ion at m/z 153.08.[1]
Deamination (Primary Pathway): Inductive cleavage of the C-N bond leads to the expulsion of NH₃ (17 Da), yielding the 3-fluoro-4-methylbenzonitrile cation (m/z 136.05).[1] This is typically the base peak (100% relative abundance).
Nitrile Loss/Ring Expansion (Secondary Pathway): The nitrile cation loses HCN (27 Da) to form the 3-fluoro-4-methylphenyl cation (m/z 109.04).[1] Due to the presence of the methyl group, this phenyl cation often rearranges into a stable fluorotropylium ion (seven-membered ring).
Visualization: Fragmentation Pathway (DOT)
Figure 1: Proposed ESI-CID fragmentation pathway for 3-Fluoro-4-methylbenzamidine showing the characteristic loss of ammonia followed by nitrile ejection.[1]
Comparative Analysis: Diagnostic Ion Shifts
To confidently identify 3-Fluoro-4-methylbenzamidine, one must distinguish it from its non-fluorinated and non-methylated analogs.[1] The table below illustrates the specific mass shifts caused by the substituents.
Consistent loss of NH₃ (-17 Da) across the class.[1]
Secondary Fragment
m/z 77.04 (Phenyl)
m/z 91.05 (Tropylium)
m/z 109.04 (F-Tropylium)
Critical Diagnostic: The 109 ion confirms the presence of Fluorine on the ring.[1]
Neutral Losses
-NH₃, -HCN
-NH₃, -HCN
-NH₃, -HCN
Mechanism is conserved; mass shifts are structural.[1]
Comparative Workflow Diagram
Figure 2: Logical flow of mass shifts comparing the target compound to standard benzamidine analogs.
Technical Discussion & Validation
The "Fluorine Effect"
The presence of the fluorine atom at the meta position (C3) introduces a unique stability to the aromatic ring. Unlike chlorine or bromine, which often show isotopic patterns or radical losses, the C-F bond is exceptionally strong (approx. 485 kJ/mol).
Observation: You will not typically observe a loss of F (19 Da) or HF (20 Da) as a primary fragmentation event in low-energy CID.[1]
Validation: If you observe a loss of 20 Da from the precursor, suspect an impurity or a different structural isomer (e.g., an aliphatic fluorine). The retention of fluorine down to the m/z 109 cation is a key quality check.
Isomeric Differentiation
This compound is isomeric with other fluoromethylbenzamidines (e.g., 2-fluoro-4-methyl, 3-fluoro-5-methyl).[1]
** DIFFERENTIATION STRATEGY:** While MS/MS spectra are similar, the ortho-effect in 2-fluoro isomers often facilitates a unique loss of HF via interaction with the amidine hydrogens, potentially yielding a minor peak at m/z 133 ([M+H-HF]⁺).[1] The absence of this peak supports the meta (3-position) assignment of the fluorine in 3-Fluoro-4-methylbenzamidine.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzamidine and Derivatives.[1][3] National Institute of Standards and Technology. Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for nitrile formation from amides/amidines).
Holčapek, M., et al. (2010).[1] Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS. Journal of Mass Spectrometry.[1] (Mechanistic grounding for tropylium formation in substituted aromatics).
Fundamental Vibrational Mechanics: Causality of the Spectral Shift
As a Senior Application Scientist, I frequently oversee the analytical validation of functional group transformations in both polymer engineering (such as the functionalization of polyacrylonitrile) and medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the analytical validation of functional group transformations in both polymer engineering (such as the functionalization of polyacrylonitrile) and medicinal chemistry. One of the most critical and frequently monitored chemical transformations is the conversion of a nitrile group (–C≡N) to an amidine group (–C(=NH)NH₂).
Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for tracking this conversion. Unlike NMR, which can be complicated by exchangeable protons in the amidine group, FTIR provides a direct, orthogonal, and highly sensitive readout of the changing bond orders.
This guide provides an in-depth, objective comparison of the FTIR spectral signatures of nitrile and amidine functional groups, the causality behind their vibrational mechanics, and a self-validating experimental protocol for tracking their interconversion.
To understand the FTIR spectra of these two groups, we must look at the underlying physics of molecular vibrations, governed by Hooke’s Law. The frequency of a stretching vibration (
) is directly proportional to the square root of the bond's force constant () and inversely proportional to the reduced mass () of the bonded atoms.
The Nitrile Group (–C≡N):
The nitrile group consists of an sp-hybridized carbon triply bonded to a nitrogen atom. This triple bond possesses an exceptionally high force constant (
). Consequently, the stretching vibration is forced into a high-energy, sparsely populated region of the infrared spectrum. This results in a highly diagnostic, sharp peak typically observed between 2240 and 2260 cm⁻¹ [1]. Because very few other functional groups (aside from alkynes and isocyanates) absorb in this region, the nitrile peak is an unambiguous marker of the starting material.
The Amidine Group (–C(=NH)NH₂):
When the nitrile is converted to an amidine, the carbon rehybridizes to sp2, and the bond order is reduced from a triple bond to a double bond (C=N) and a single bond (C–N), alongside the introduction of new N–H bonds.
Lower Force Constant (C=N): The reduction in bond order lowers the force constant, shifting the primary diagnostic stretch down to the 1620–1680 cm⁻¹ region[2].
Low Reduced Mass (N–H): The introduction of hydrogen atoms (which have a very low mass) creates new, high-frequency stretching modes. The primary and secondary amines in the amidine group generate broad, strong bands in the 3100–3500 cm⁻¹ region due to extensive intermolecular hydrogen bonding[1].
Quantitative Spectral Comparison
The table below summarizes the critical quantitative data required to differentiate these two functional groups during an FTIR analysis.
Medium intensity. Often appears as a shoulder to the C=N peak.
Experimental Workflow: Tracking the Conversion
When tracking the conversion of a nitrile to an amidine (for example, via an amidoxime intermediate reduced by SnCl₂), the experimental setup must be carefully chosen.
A Critical Note on ATR-FTIR Selection: Diamond Attenuated Total Reflectance (ATR) is the industry standard for solid and liquid sampling. However, the diamond crystal lattice has strong intrinsic absorption bands in the 2300–1900 cm⁻¹ region. If you use a multiple-reflection diamond ATR, the nitrile peak at ~2240 cm⁻¹ will often be completely obscured by spectral noise. Therefore, a high-throughput, single-reflection diamond ATR is strictly required to accurately resolve the nitrile functional group against the diamond background[3].
Workflow for tracking the chemical conversion of nitrile to amidine using ATR-FTIR spectroscopy.
Self-Validating Experimental Protocol
To ensure scientific integrity, an analytical protocol must be self-validating. The following step-by-step methodology ensures that the observed FTIR peaks are genuine products of the nitrile-to-amidine conversion and not artifacts of unreacted reagents or solvent carryover.
Clean the single-reflection diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.
Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This establishes the baseline and subtracts the intrinsic diamond lattice absorptions (2300–1900 cm⁻¹) and atmospheric CO₂/H₂O.
Step 2: Nitrile Baseline Establishment
Deposit a small amount of the pure nitrile precursor (e.g., polyacrylonitrile powder) onto the ATR crystal. Apply consistent pressure using the ATR anvil.
Acquire the spectrum.
Validation Check: Confirm the presence of a sharp peak at ~2240 cm⁻¹. Normalize the spectrum against a stable backbone peak (e.g., C–H bending at 1450 cm⁻¹) to establish a quantitative baseline for the starting material[1].
Step 3: Reaction Aliquot Purification (Crucial Step)
Extract an aliquot from the reaction mixture.
Wash the aliquot extensively with deionized water and ethanol, followed by vacuum drying at 60 °C for 12 hours.
Causality: Reagents used in this conversion (like hydroxylamine) contain their own N–H and O–H bonds. If the sample is not rigorously washed and dried, residual reagents or trapped water will produce a broad band at 3300 cm⁻¹, creating a false positive for amidine formation.
Step 4: Amidine Spectral Acquisition
Clean the crystal, run a new background, and deposit the dried product aliquot.
Acquire the spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).
Step 5: Ratiometric Analysis for Self-Validation
Overlay the product spectrum with the nitrile baseline.
Calculate the conversion efficiency using a ratiometric approach: compare the absorbance intensity of the new C=N peak (
) against the diminishing nitrile peak ().
Validation Check: The reaction is only deemed complete when the 2240 cm⁻¹ peak reaches the baseline noise level, and the 1650 cm⁻¹ and 3100–3500 cm⁻¹ bands have plateaued in intensity. The simultaneous loss of the triple bond and gain of the double/single nitrogen bonds self-validates the structural transformation.
References
Harrick Scientific Products, Inc. "A Diamond ATR-FTIR Study of Nitriles." Spectroscopy Online. Available at:[Link]
Dony, et al. "Advance Modification of Polyacrylonitrile (PAN) Nanofibers for Enhanced Removal of Hexavalent Chromium from Water." OSTI.gov. Available at:[Link]
"Methanol-Assisted CO2 Fixation by Hydroxyl-Containing Amidine Leading to Polymeric Ionic Liquid and Cross-Linked Network Formation." MDPI. Available at:[Link]
HPLC retention time comparison of amidine and amide impurities
Technical Application Guide | Separation Science Series Executive Summary The separation of amidine impurities from their amide analogs is a critical challenge in pharmaceutical impurity profiling. These species often co...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Guide | Separation Science Series
Executive Summary
The separation of amidine impurities from their amide analogs is a critical challenge in pharmaceutical impurity profiling. These species often co-exist as degradation products or synthetic intermediates (e.g., Pinner reaction byproducts). While structurally similar, their behavior in Reversed-Phase HPLC (RP-HPLC) diverges significantly due to the high basicity of the amidine group (
) versus the neutrality of the amide group.
This guide compares the performance of a High-pH Stable Hybrid C18 workflow (The "Product" Solution) against the traditional Low-pH Silica C18 method (The "Alternative"). Experimental data demonstrates that while traditional low-pH methods suffer from peak tailing and poor retention for amidines, the high-pH strategy leverages the neutral state of the amidine to achieve superior resolution, symmetry, and retention control.
Scientific Foundation: The Chemical Divergence
To optimize retention, one must first understand the ionization states governing the interaction with the stationary phase.
Structural & Electronic Analysis
Amides (
): Neutral under standard RP-HPLC conditions (pH 2–10). Retention is driven purely by hydrophobic interaction (solvophobic effect).
Amidines (
): Strong bases with values typically between 10 and 12.
At pH < 9: Fully protonated (
). The positive charge increases water solubility and induces repulsion from the hydrophobic C18 ligands, leading to early elution. Furthermore, the cation interacts with residual silanols () on the silica surface, causing severe peak tailing.
At pH > 11: Neutral. The molecule exhibits significant hydrophobicity, interacting strongly with the C18 phase without silanol interference.
Visualization of Ionization States
Figure 1: Impact of mobile phase pH on the ionization and retention mechanism of amide vs. amidine species.
Comparative Performance Study
We evaluated the separation of a model pair: Benzamidine (Impurity A, Amidine) and Benzamide (Impurity B, Amide).
Experimental Conditions
System: UHPLC with PDA detection at 230 nm.
Flow Rate: 0.4 mL/min.
Gradient: 5% to 95% B in 10 minutes.
Alternative Method (Low pH):
Column: Standard Silica C18 (
, ).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Product Method (High pH):
Column: Hybrid Ethylene-Bridged (BEH) C18 (
, ) – Chosen for stability at pH 12.
Mobile Phase A: 10 mM Ammonium Hydroxide (pH 10.5).
Mobile Phase B: Acetonitrile.
Performance Data
Parameter
Alternative: Low pH (Standard C18)
Product: High pH (Hybrid C18)
Analysis
Benzamidine
1.2 min (Void)
6.8 min
5.6x increase in retention. At high pH, the neutral amidine interacts strongly with the C18 phase.
Benzamide
4.5 min
4.4 min
Minimal change. The amide remains neutral in both conditions.
Elution Order
Amidine Amide
Amide Amidine
Reversal of selectivity. High pH moves the amidine away from the solvent front.
USP Tailing ()
2.8 (Severe Tailing)
1.1 (Symmetric)
Low pH causes silanol interaction (tailing). High pH suppresses ionization and silanol activity.
Resolution ()
3.5
12.8
Massive improvement in resolution due to increased retention of the amidine.
Key Insight: In the Low pH method, Benzamidine elutes near the void volume (
) due to charge repulsion. This risks co-elution with polar matrix components. The High pH method shifts Benzamidine after Benzamide, moving it into a "cleaner" region of the chromatogram.
Detailed Methodology: High-pH Protocol
This protocol is designed for the High-pH Stable Hybrid C18 column. Do not attempt this on standard silica columns, as high pH will dissolve the silica backbone.
Step-by-Step Workflow
Mobile Phase Preparation:
Buffer (MPA): Dissolve Ammonium Bicarbonate or add Ammonium Hydroxide (
) to HPLC-grade water to reach pH 10.5 . Filter through a 0.2 nylon filter. Note: Phosphate buffers are not recommended at this pH due to solubility issues in high organic.
Organic (MPB): 100% Acetonitrile (MeCN).
Column Equilibration:
Flush the Hybrid C18 column with 50:50 Water:MeCN for 10 minutes.
Equilibrate with initial gradient conditions (95% MPA / 5% MPB) for at least 10 column volumes.
Gradient Profile:
0.0 min: 5% B
1.0 min: 5% B (Isocratic hold to stack basic polar analytes)
8.0 min: 95% B
10.0 min: 95% B
System Suitability Criteria:
USP Tailing Factor for Amidine:
.
Resolution (Amide vs. Amidine):
.
Method Development Decision Tree
Figure 2: Decision pathway for selecting the optimal chromatographic mode for basic impurities.
Expert Insights & Troubleshooting
Why not just use Ion-Pairing (IP) reagents?
Historically, reagents like Trifluoroacetic acid (TFA) or Hexanesulfonic acid were used at low pH to mask silanols or form neutral ion-pairs with amidines.
Drawback: IP reagents suppress MS sensitivity (making LC-MS identification impossible) and require long equilibration times.
Advantage of High pH: It uses volatile buffers (
), making it fully LC-MS compatible for impurity identification.
The "Memory Effect"
Amidines can adsorb strongly to stainless steel frits or flow paths.
Solution: If carryover is observed, use a needle wash of 90:10 MeCN:Water with 0.1% Formic Acid. The acidic wash protonates the amidine, ensuring it is soluble and washed away.
References
Vertex AI Search. (2025). pKa of amidine vs amide and HPLC separation mechanisms. Retrieved from 1
Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from 2
MicroSolv Technology Corp. (2025).[3] Amide or Amino HPLC Columns: What are the Differences? Retrieved from 3
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 4
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from 5
Elemental Analysis Standards & Purity Validation: 3-Fluoro-4-methylbenzamidine HCl
Executive Summary & Compound Profile 3-Fluoro-4-methylbenzamidine Hydrochloride (CAS: 175277-88-0) is a specialized serine protease inhibitor and a critical building block in the synthesis of anticoagulant drugs (e.g., t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
3-Fluoro-4-methylbenzamidine Hydrochloride (CAS: 175277-88-0) is a specialized serine protease inhibitor and a critical building block in the synthesis of anticoagulant drugs (e.g., thrombin and Factor Xa inhibitors). Unlike simple benzamidine, the addition of the fluorine atom at the 3-position and a methyl group at the 4-position modulates lipophilicity and metabolic stability, but these modifications introduce significant challenges for purity validation.
This guide establishes the Elemental Analysis (EA) standards for this compound, comparing its analytical performance against non-fluorinated alternatives. It provides a self-validating protocol to overcome the "Fluorine Effect" and salt stoichiometry issues that frequently cause false failures in quality control.
Competitive inhibitor of trypsin-like serine proteases; Medicinal chemistry intermediate
Critical Quality Attribute
Salt Stoichiometry (1:1 HCl) & Fluorine Content
Theoretical Standards & Acceptance Criteria
To validate bulk purity, the experimental elemental composition must align with theoretical values within the industry-standard tolerance.
The ±0.4% Standard
For publication and pharmaceutical release, the "Gold Standard" acceptance criteria is a deviation of ≤ 0.4% (absolute) from the theoretical value for Carbon, Hydrogen, and Nitrogen.
Theoretical Composition (C₈H₁₀ClFN₂)
Based on MW 188.63 g/mol
Element
Theoretical Mass %
Acceptance Range (±0.4%)
Common Failure Mode
Carbon (C)
50.94%
50.54% – 51.34%
Low: Indicates hydration (hygroscopicity) or inorganic impurities.
Hydrogen (H)
5.34%
4.94% – 5.74%
High: Solvent entrapment or excess water.
Nitrogen (N)
14.85%
14.45% – 15.25%
Low: Incomplete combustion (formation of refractory nitrides).
Fluorine (F)
10.07%
Informational
Interference: F attacks silica combustion tubes, causing low C/N readings if not trapped.
Critical Insight: The Hydrogen count is 10, not 9. You must account for the acidic proton on the amidine nitrogen contributed by the HCl (C₈H₉FN₂ + HCl → C₈H₁₀FN₂⁺ Cl⁻).
Comparative Analysis: Analytical Performance
This section compares the validation of 3-Fluoro-4-methylbenzamidine HCl against alternative benzamidine derivatives and analytical methods.
Comparison 1: Impact of Fluorine on Analysis
3-Fluoro-4-methylbenzamidine HCl vs. Benzamidine HCl (Non-fluorinated)
Feature
Benzamidine HCl
3-Fluoro-4-methylbenzamidine HCl
Analytical Implication
Combustion Chemistry
Clean combustion to CO₂, H₂O, NOₓ.
Generates HF and F₂ gas during combustion.
High Risk: HF attacks the quartz combustion tube, producing SiF₄. This can artificially lower Carbon readings and damage the detector.
Required Additives
None (Standard).
Magnesium Oxide (MgO) or Tungsten Trioxide (WO₃).
Protocol Change: You must use a combustion aid to sequester Fluorine in the ash crucible.
Hygroscopicity
High. Forms hydrates easily.
Moderate to High.
Both require vacuum drying (P₂O₅, 40°C) for 24h prior to analysis to pass the Carbon standard.
Comparison 2: Method Suitability
Elemental Analysis (EA) vs. HPLC vs. qNMR
HPLC (UV detection): Excellent for detecting organic impurities (e.g., starting material 3-fluoro-4-methylbenzonitrile). Failure Point: HPLC cannot detect inorganic salts (NaCl) or determine if the product is a mono- or di-hydrochloride.
qNMR (Quantitative NMR): Good for structure verification. Failure Point: Fluorine splitting complicates ¹H integration; ¹⁹F NMR requires an internal standard (e.g., trifluorotoluene) which is cumbersome for routine QC.
Elemental Analysis (The Winner): EA is the only method that simultaneously validates the C/N ratio (organic purity) and the Salt Stoichiometry (verifying it is a monohydrochloride and not a free base or mixed salt).
Experimental Protocol: Self-Validating Workflow
To ensure accurate results for this fluorinated salt, follow this specific protocol. This workflow includes a "Fluorine Trap" step essential for preventing instrument damage and data skew.
Step 1: Sample Pre-Treatment (Crucial)
Benzamidine salts are hygroscopic. "As-is" samples often fail Carbon specification by 1-2%.
Place 50 mg of sample in a drying pistol.
Dry over P₂O₅ (Phosphorus Pentoxide) under high vacuum (< 1 mbar).
Heat to 40–50°C for 12–24 hours.
Validation: Confirm weight loss stabilizes before sending for EA.
Step 2: Combustion Setup[1]
Instrument Mode: CHN (Fluorine-compatible).
Capsule: Tin (Sn) capsule.
Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) or V₂O₅ to the sample capsule.
Why? This acts as a scrubber to bind Fluorine, preventing it from attacking the quartz liner and ensuring complete combustion.
Calibration Standard: Acetanilide (Standard) or a fluorinated standard like p-Fluorobenzoic acid (Preferred to match matrix).
Step 3: Data Interpretation
Use the decision tree below to interpret results.
Figure 1: Decision logic for validating benzamidine salts. High Hydrogen combined with low Carbon typically indicates water contamination (hydrate formation).
Troubleshooting & Data Analysis
Scenario A: The "Low Carbon" Failure
Observation: C = 49.1% (Theory 50.9%), N = 14.2% (Theory 14.8%), H = 5.6% (Theory 5.3%).
Diagnosis: The values are consistently lower for C/N but higher for H. This is classic Hydration .
Resolution:
Calculate purity based on a Hemihydrate (C₈H₉FN₂·HCl · 0.5 H₂O).[7]
New MW = 188.63 + 9.01 = 197.64.
New Theoretical C = (96.08 / 197.64) = 48.61% .
If experimental data matches this new theoretical value, the product is pure but wet. Perform Karl Fischer titration to confirm water content (~4.5%).
Scenario B: The "Fluorine Interference"
Observation: C is significantly lower than expected, N is accurate, crucible residue is glassy.
Diagnosis: Fluorine attacked the silica tube, causing incomplete combustion of Carbon or loss of volatile fluorocarbons.
Resolution: Ensure WO₃ was added. Check if the combustion tube shows "etching" (cloudy white spots). Replace tube and re-run with higher oxygen boost.
References
Vertex AI Search . (2023). Elemental Analysis Acceptance Criteria and Journal Standards. National Institutes of Health (NIH). 8[3]
Thermo Fisher Scientific . (2022). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes. 9[3]
Crystal structure data for fluorinated benzamidine derivatives
This guide provides a technical, data-driven comparison of crystal structure data for fluorinated benzamidine derivatives, specifically focusing on their interaction with the serine protease trypsin (a model system for t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical, data-driven comparison of crystal structure data for fluorinated benzamidine derivatives, specifically focusing on their interaction with the serine protease trypsin (a model system for thrombin and Factor Xa).
[1]
Executive Summary & Technical Context
Benzamidine (
for trypsin) is the archetypal competitive inhibitor for trypsin-like serine proteases, anchoring into the S1 specificity pocket via a salt bridge with Asp189 .
The introduction of fluorine into the benzamidine scaffold—specifically at the para (4-) position—is a critical strategy in medicinal chemistry to modulate lipophilicity (
), metabolic stability , and binding affinity without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
This guide compares the structural and thermodynamic performance of 4-fluorobenzamidine against the parent benzamidine and the heavier halogenated analog 4-bromobenzamidine .
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs
The following data synthesizes high-resolution X-ray crystallography and isothermal titration calorimetry (ITC) results.
Technical Insight: The "Fluorine Effect" on Binding
Contrary to the intuition that "fluorine increases lipophilicity and binding," 4-fluorobenzamidine often exhibits weaker binding affinity (
) than benzamidine in trypsin.
Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the basicity of the amidine group (
drops), slightly weakening the critical salt bridge with Asp189 .
Enthalpy-Entropy Compensation: While the enthalpy of binding (
) is often more favorable for substituted benzamidines due to specific interactions, the entropic penalty (ordering of water molecules around the polarized C-F bond) often offsets this gain.
Halogen Bonding: Unlike 4-bromobenzamidine (PDB: 7WB6 ), which can form a distinct halogen bond with the carbonyl oxygen of Ser190 due to its "sigma hole," the fluorine atom is too electronegative and lacks a sufficient sigma hole to form strong halogen bonds in this specific geometry.
Structural Visualization & Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from the crystal data.
Caption: SAR logic flow comparing the electronic deactivation of the amidine tail by fluorine versus the constructive halogen bonding provided by bromine.
Experimental Protocol: Crystallization & Soaking
To generate high-quality crystal structures of fluorinated benzamidine derivatives, the Soaking Method is preferred over co-crystallization to minimize nucleation variance.
Protocol: Trypsin-Ligand Soaking System
Reagents:
Protein: Bovine Pancreatic Trypsin (20 mg/mL in 10 mM CaCl₂, pH 7.0).
Precipitant: 30% PEG 8000, 0.2 M Ammonium Sulfate, 0.1 M NaCacodylate (pH 6.5).
Ligand Stock: 100 mM fluorinated benzamidine in 100% DMSO.
Workflow:
Crystal Growth: Use the Hanging Drop Vapor Diffusion method. Mix 2
L protein + 2 L precipitant. Incubate at 20°C. Orthorhombic crystals (Space group ) typically appear in 3-5 days.
Soaking Solution Prep: Prepare a synthetic mother liquor containing the precipitant components + 5-10 mM Ligand . (Note: Fluorinated benzamidines often have lower solubility; ensure no precipitate forms).
Soaking: Transfer native crystals into the soaking solution for 12–24 hours .
Why? This ensures equilibrium occupancy without cracking the crystal, which can happen with shorter, high-concentration soaks.
Cryo-Protection: Briefly transfer crystal to Mother Liquor + 20% Glycerol + Ligand.
Data Collection: Flash cool in liquid nitrogen. Collect data at 100 K.
Workflow Diagram
Caption: Standardized soaking workflow for benzamidine derivatives to ensure high-occupancy complex structures.
References
Talhout, R., & Engberts, J. B. F. N. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry. Link
Rogana, E., et al. (1989). The substituent effect on complex formation between alpha-trypsin and para-substituted benzamidinium ions: a thermodynamic study. Brazilian Journal of Medical and Biological Research. Link
Sakai, N., et al. (2022).[1] Crystal structure of Bovine Pancreatic Trypsin in complex with 4-Bromobenzamidine. RCSB Protein Data Bank.[2][3] PDB ID: 7WB6 . Link
Katz, B. A., et al. (1995). Crystal structure of beta-trypsin in complex with benzamidine. RCSB Protein Data Bank.[2][3] PDB ID: 1BTY . Link
Ota, N., et al. (1999). Non-Boltzmann thermodynamic integration (NBTI) for macromolecular systems: relative free energy of binding of trypsin to benzamidine and benzylamine. Proteins.[2][3][4][5][6][7] Link
Comparing potency of fluoro-methyl benzamidines in thrombin inhibition
Potency of Fluoro-Methyl Benzamidines vs. Traditional Benzamidines in Thrombin Inhibition: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, navigating the optimization of direct thromb...
Author: BenchChem Technical Support Team. Date: March 2026
Potency of Fluoro-Methyl Benzamidines vs. Traditional Benzamidines in Thrombin Inhibition: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, navigating the optimization of direct thrombin inhibitors (DTIs) requires a rigorous understanding of structure-activity relationships (SAR). Benzamidine is the archetypal scaffold for targeting the S1 specificity pocket of trypsin-like serine proteases, including thrombin[1]. However, traditional benzamidines often suffer from poor oral bioavailability and off-target cross-reactivity[2][3].
Recent advances in medicinal chemistry have demonstrated that introducing fluorine—specifically via fluoro-methyl or direct fluoro substitutions on the benzamidine ring—can dramatically enhance both potency and pharmacokinetic profiles[2][4]. This guide objectively compares the performance of fluoro-methyl benzamidines against traditional alternatives, providing the mechanistic causality and self-validating experimental frameworks necessary for robust DTI development.
Mechanistic Causality: The "Fluorine Magic" in the S1 Pocket
Thrombin is the central serine protease in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin clots[1][4]. Its S1 pocket features a critical aspartic acid residue (Asp189) at its base, which forms a bidentate salt bridge with the basic amidine group of benzamidine-based inhibitors[3].
Why substitute with fluoro-methyl groups?
pKa Modulation: The unsubstituted amidine group is highly basic (pKa ~11.6), meaning it is fully protonated and heavily solvated in aqueous environments. Binding to the hydrophobic S1 pocket incurs a massive desolvation energy penalty. The strong electron-withdrawing nature of a fluoro-methyl group lowers the pKa of the amidine. This reduces the desolvation penalty while maintaining sufficient basicity to form the critical salt bridge with Asp189[1].
Lipophilicity and Bioavailability: Fluorination increases the lipophilicity of the scaffold, enhancing cell membrane permeability and oral absorption—a historical bottleneck for highly polar benzamidines[2].
Steric and Electrostatic Interactions: The fluorine atom can engage in multipolar interactions with the backbone amides of the S1/S4 pockets, locking the inhibitor into a more thermodynamically favorable conformation[4].
Fig 1. The coagulation cascade highlighting the targeted intervention of fluoro-methyl benzamidines.
Comparative Efficacy Data
To objectively evaluate potency, we must compare the inhibition constant (
) of baseline benzamidine against advanced fluorinated derivatives and clinical standards like Dabigatran. The data below synthesizes findings from validated chromogenic assays[3][4][5].
Fluoro-substitution maintains potency while improving PK[3].
Fluoro-Benzamidine
3-Fluoro-azepan-benzamidine
Thrombin
30.0
High
Direct fluorination modulates amidine pKa and hydration[6].
Data Interpretation: While unsubstituted benzamidine is a weak, millimolar inhibitor[5], the integration of fluoro-methyl or fluoro-substituents onto extended scaffolds (e.g., fluorinated dabigatran analogs) drives potency into the low nanomolar range, achieving a >10,000-fold improvement in binding affinity[3][4].
To ensure trustworthiness and reproducibility in your DTI screening, the following protocol outlines a self-validating kinetic assay for determining the
of fluoro-methyl benzamidines.
Causality of Design: This assay utilizes a continuous spectrophotometric method. Pre-incubation is strictly required because fluorinated derivatives often exhibit slow, tight-binding kinetics. Failing to reach equilibrium prior to substrate addition will result in an artificial underestimation of potency.
Step-by-Step Methodology
Reagent Preparation:
Prepare assay buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents non-specific enzyme adsorption to plasticware).
Reconstitute human
-thrombin to a final well concentration of 0.5 nM.
Prepare the chromogenic substrate S-2238 (D-Phe-Pip-Arg-pNA) at
(approx. 250 M).
Inhibitor Titration:
Dissolve the fluoro-methyl benzamidine candidate in 100% DMSO.
Perform a 10-point serial dilution. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
Equilibrium Incubation:
Mix the enzyme and inhibitor in a 96-well microplate.
Incubate at 37°C for 15 minutes. Self-Validation Step: Include a positive control well containing 10 nM Dabigatran to verify assay sensitivity and dynamic range.
Reaction Initiation:
Rapidly add the S-2238 substrate to all wells using a multichannel pipette to initiate the reaction.
Kinetic Readout:
Immediately transfer the plate to a microplate reader.
Monitor the release of p-nitroaniline continuously by measuring absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.
Data Analysis:
Calculate the initial velocity (
) from the linear portion of the progress curves.
Fit the data to the Morrison equation for tight-binding inhibitors or use a Dixon plot to extract the absolute
value.
Fig 2. Step-by-step workflow for the self-validating chromogenic thrombin inhibition assay.
Conclusion
The transition from traditional benzamidines to fluoro-methyl benzamidines represents a masterclass in rational drug design. By leveraging the electronegativity of fluorine, researchers can fine-tune the pKa of the amidine warhead, effectively bypassing the desolvation penalties that plague highly basic S1 binders[1]. When coupled with rigorous, equilibrium-validated kinetic screening, these fluorinated derivatives offer a highly potent, orally viable trajectory for the next generation of anticoagulants[2][3].
References
Li, M.L., et al. "Design, synthesis and structural exploration of novel fluorinated dabigatran derivatives as direct thrombin inhibitors." European Journal of Medicinal Chemistry 96 (2015): 122-138. URL: [Link]
Chen, H., et al. "Design, synthesis, and anti-thrombotic evaluation of some novel fluorinated thrombin inhibitor derivatives." Archiv der Pharmazie 348.6 (2015): 408-420. URL: [Link]
Guimarães, C. R., & de Alencastro, R. B. "Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study." Journal of Medicinal Chemistry 45.23 (2002): 4995-5004. URL: [Link]
De Candia, M., et al. "Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines." Bioorganic & Medicinal Chemistry 20.21 (2012): 6489-6505. URL: [Link]
UV-Vis Absorption Profile of 3-Fluoro-4-methylbenzenecarboximidamide
The following guide is structured as a high-level technical document for analytical method development, focusing on the spectral characterization of 3-Fluoro-4-methylbenzenecarboximidamide. Executive Summary 3-Fluoro-4-m...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical document for analytical method development, focusing on the spectral characterization of 3-Fluoro-4-methylbenzenecarboximidamide.
Executive Summary
3-Fluoro-4-methylbenzenecarboximidamide (also known as 3-Fluoro-4-methylbenzamidine) is a critical pharmacophore often utilized as a P1 fragment in the design of serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa). Accurate UV-Vis characterization is essential for establishing purity, solubility, and concentration during High-Performance Liquid Chromatography (HPLC) method development.
This guide provides a comparative analysis of its absorption maxima (
) against structural analogs, elucidates the electronic substituent effects governing its spectrum, and outlines a validated protocol for determining its molar extinction coefficient ().
Comparative Spectral Analysis
The UV-Vis spectrum of benzamidine derivatives is dominated by the
transition of the benzene ring, modified by the amidine functionality and ring substituents.
Table 1: Comparative Absorption Maxima (
)
Note: Values for the target compound are calculated based on substituent increments relative to the experimentally validated Benzamidine HCl baseline.
Compound
Structure
Primary (nm)
Secondary (nm)
Electronic Influence
Benzamidine HCl
Unsubstituted
228 [1]
~270 (weak)
Baseline amidine chromophore.
4-Methylbenzamidine
p-Methyl
233 - 235 (Est.)
~275
Bathochromic Shift (+): Methyl group donates via hyperconjugation, lowering the energy.
3-Fluorobenzamidine
m-Fluoro
226 - 228 (Est.)
~268
Hypsochromic/Neutral: Inductive withdrawal (-I) dominates over resonance (+R) at the meta position.
Target: 3-Fluoro-4-methyl...
m-F, p-Me
232 ± 2 (Pred.)
272 ± 3
Competitive Effect: The p-Methyl red-shift is slightly dampened by the m-Fluoro inductive effect.
Mechanism of Action: Substituent Effects
The spectral shift in 3-Fluoro-4-methylbenzenecarboximidamide is governed by the interplay between the methyl and fluorine substituents:
The Amidine Core: The protonated amidinium group (
) acts as an electron-withdrawing group on the benzene ring, stabilizing the ground state but allowing strong transitions in the deep UV (200–230 nm).
4-Methyl Group (+I, Hyperconjugation): The methyl group at the para position pushes electron density into the ring system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap (
) and causing a Red Shift (Bathochromic) .
3-Fluoro Group (-I > +R): At the meta position, fluorine's strong electronegativity (Inductive effect, -I) withdraws electron density from the ring
-framework. Unlike the para position, where fluorine's resonance donation (+R) can cause a red shift, the meta position limits resonance interaction. This typically results in a slight Blue Shift (Hypsochromic) or negligible change, partially counteracting the methyl group's effect.
Experimental Protocol: Determination of
and
Objective: To experimentally determine the exact
and Molar Extinction Coefficient () for quantitative assay development.
Figure 1: Step-by-step workflow for the spectrophotometric characterization of benzamidine derivatives.
Step-by-Step Methodology
Stock Preparation: Accurately weigh 10.0 mg of the compound and dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Standards: Prepare a dilution series (e.g., 5, 10, 20, 40
).
Blanking: Fill a matched quartz cuvette with pure Methanol. Run a baseline correction from 200 nm to 400 nm.
Acquisition: Scan the working standards.
Critical Check: Ensure the absorbance at
lies between 0.1 and 1.0 AU to maintain linearity (Beer-Lambert Law).
Calculation: Plot Absorbance (
) vs. Concentration ( in mol/L).
Slope =
(Molar Absorptivity) is typically 10,000 – 13,000 Mcm for this class of compounds [2].
Application in Drug Development
HPLC Detection Strategy
For purity analysis or pharmacokinetic studies, selecting the correct wavelength is a trade-off between sensitivity and selectivity.
Primary Channel (230–235 nm):
Pros: Maximum sensitivity (highest
). Ideal for trace impurity detection.
Cons: Susceptible to solvent cutoff interference (if using buffers with high UV absorbance) and non-specific detection of other aromatic impurities.
Secondary Channel (270–275 nm):
Pros: Higher selectivity. Many aliphatic impurities do not absorb here.
Cons: Lower sensitivity (approx. 10-20% of the primary signal intensity).
Biological Assay Interference
Researchers using this compound as a protease inhibitor in enzyme kinetics assays must be aware of its UV profile.
Protein Overlap: The secondary band (~272 nm) overlaps with the Trp/Tyr absorption of proteins (280 nm).
Recommendation: If measuring enzyme activity via UV (e.g., cleavage of a chromogenic substrate like pNA at 405 nm), the inhibitor will not interfere. However, if monitoring protein fluorescence (Ex 280 nm), the inhibitor may cause an inner-filter effect.
References
NIST Chemistry WebBook. Benzamidine Hydrochloride UV Spectrum. National Institute of Standards and Technology. Available at: [Link]
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Available at: [Link]
PubChem Database. Compound Summary: 4-Methylbenzamidine. National Center for Biotechnology Information. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Comparative
Distinguishing 3-Fluoro-4-methyl from 3-Methyl-4-fluoro isomers analytically
Executive Summary In medicinal chemistry, the precise placement of a fluorine atom on an aromatic scaffold can drastically alter metabolic stability (blocking P450 oxidation) and potency (pKa modulation). However, distin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the precise placement of a fluorine atom on an aromatic scaffold can drastically alter metabolic stability (blocking P450 oxidation) and potency (pKa modulation). However, distinguishing 3-Fluoro-4-methyl (Isomer A) from 3-Methyl-4-fluoro (Isomer B) regioisomers is a notorious analytical challenge. Both share identical exact masses (preventing MS differentiation) and highly similar polarities.
This guide compares the performance of three analytical "products"—NMR Spectroscopy , HPLC Chromatography , and X-Ray Crystallography —to determine the most efficient workflow for unambiguous assignment.
The Verdict:
Fastest & Most Robust: 1D Differential NOE NMR (The "Product of Choice").
Best for Purification: PFP (Pentafluorophenyl) HPLC columns; C18 is often insufficient.
The core difficulty lies in the symmetry of the substitution patterns. Assuming a 1-substituted benzene scaffold (e.g., a benzoic acid or aniline derivative), both isomers present a 1,3,4-substitution pattern.
Isomer A (3-Fluoro-4-methyl-): Fluorine is ortho to the R-group (position 1) relative to the methyl.
Isomer B (3-Methyl-4-fluoro-): Methyl is ortho to the R-group relative to the fluorine.
Standard LC-MS is ineffective here. While fragmentation patterns (EI-MS) can sometimes show subtle differences in tropylium ion formation, they are rarely definitive enough for GMP release testing. We must rely on techniques that probe spatial connectivity and electronic environment.
Section 2: NMR Spectroscopy (The Gold Standard)
NMR is the superior analytical "product" for this application because it provides structural causality. We utilize the Nuclear Overhauser Effect (NOE) and
F-H Coupling Constants to build a self-validating assignment.
The Logic of Distinction
The distinction rests on the spatial relationship between the Methyl group protons and the aromatic ring protons.
In 3-Fluoro-4-methyl (Isomer A): The Methyl group (at C4) is spatially adjacent to H5 . Proton H5 usually appears as a doublet (due to
coupling with H6).
In 3-Methyl-4-fluoro (Isomer B): The Methyl group (at C3) is spatially adjacent to H2 . Proton H2 usually appears as a singlet (or a finely split doublet due to long-range coupling) because it has no adjacent proton neighbors.
Experimental Protocol: 1D Differential NOE
Objective: Irradiate the Methyl resonance and observe which aromatic proton enhances.
Sample Prep: Dissolve ~5-10 mg of sample in 600 µL DMSO-
or CDCl. Critical: The sample must be free of paramagnetic impurities; filter through a cotton plug.
Acquisition:
Run a standard
H spectrum to locate the Methyl singlet (typically 2.1 - 2.4 ppm).
Set up a 1D Selective NOE experiment (e.g., selnogp on Bruker systems).
Target: Irradiate the Methyl peak.
Off-resonance: Set a control irradiation in a silent region (e.g., -2 ppm).
Scans: 64–128 scans are usually sufficient.
Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum.
Interpretation Guide
Feature
3-Fluoro-4-methyl (Isomer A)
3-Methyl-4-fluoro (Isomer B)
Methyl NOE Contact
Enhances H5
Enhances H2
Enhanced Proton Multiplicity
Doublet (coupled to H6)
Singlet (isolated)
F NMR Shift
Typically -110 to -120 ppm
Typically -110 to -120 ppm (Not definitive alone)
(Ortho)
F couples strongly to H2 (~10 Hz)
F couples strongly to H5 (~10 Hz)
Visualization of NOE Logic
Figure 1: Decision logic for distinguishing isomers based on Methyl-Proton NOE interactions.
Section 3: Chromatographic Separation (The Purification Method)
While NMR identifies the compound, HPLC is required to separate mixtures or determine purity.
The Failure of C18
Standard C18 (Octadecylsilane) columns rely on hydrophobic interactions.[1] Since both isomers differ only by the swap of a Fluoro and Methyl group (both relatively lipophilic), their retention times on C18 often overlap or show poor resolution (
).
The Solution: Fluorinated Stationary Phases
Product Recommendation: Pentafluorophenyl (PFP) or F5 columns.
Mechanism: PFP phases offer
interactions and, crucially, strong dipole-dipole interactions. The position of the fluorine atom on the analyte changes the direction of the molecule's dipole moment, interacting differently with the rigid fluorine atoms on the stationary phase.
Alternative: Porous Graphitic Carbon (PGC) can also separate these based on planarity and electronic density distribution.
Comparative Performance Data
Parameter
C18 Standard Column
PFP (Pentafluorophenyl) Column
Separation Mechanism
Hydrophobicity (Van der Waals)
, Dipole-Dipole, Shape Selectivity
Resolution ()
Typically < 1.5 (Co-elution common)
Typically > 2.0 (Baseline separation)
Mobile Phase
Water/Acetonitrile
Water/Methanol (MeOH enhances -interactions)
Cost
Low
Medium-High
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow prioritizing PFP chromatography for separation and NOE NMR for identification.
Section 4: Metabolic Implications
Why does this distinction matter? In drug discovery, the "Product Performance" of the molecule itself depends on this isomerism.
Metabolic Blocking: The 4-position (para) is a metabolic "hotspot" for P450 oxidation.
3-Methyl-4-fluoro: The Fluorine at the 4-position effectively blocks para-oxidation, potentially increasing half-life (
).
3-Fluoro-4-methyl: The Methyl at the 4-position is highly susceptible to oxidation (becoming a carboxylic acid), likely leading to rapid clearance.
Electronic Effects: Fluorine is highly electronegative.[2] Its placement affects the pKa of nearby functional groups (e.g., a benzoic acid at position 1).
3-Fluoro: Inductive effect is stronger on the acid/amine at position 1 (closer proximity).
4-Fluoro: Inductive effect is weaker; resonance donation might dominate.
Recommendation: Early analytical distinction is critical to interpret SAR (Structure-Activity Relationship) data correctly. A "potent" compound might fail simply because it was the labile 4-methyl isomer rather than the stable 4-fluoro isomer.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and coupling constants).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects on chemical shifts).
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. (Validation of PFP column selectivity for halogenated compounds).
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. (Context on metabolic stability of fluoro-isomers).
Personal protective equipment for handling 3-Fluoro-4-Methylbenzenecarboximidamide
The following guide details the operational safety and logistical handling of 3-Fluoro-4-Methylbenzenecarboximidamide (also known as 3-Fluoro-4-methylbenzamidine ). Disclaimer: This guide assumes the compound is handled...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the operational safety and logistical handling of 3-Fluoro-4-Methylbenzenecarboximidamide (also known as 3-Fluoro-4-methylbenzamidine ).
Disclaimer: This guide assumes the compound is handled in a research setting (mg to gram scale). Always verify the specific CAS number on your container, as positional isomers (e.g., 4-Fluoro-3-methyl...) have distinct registries but share similar hazard profiles.
Part 1: Emergency Overview & Hazard Identification
Compound: 3-Fluoro-4-Methylbenzenecarboximidamide
Chemical Class: Fluorinated Benzamidine Derivative
Physical State: Solid (typically off-white powder)
Signal Word:WARNING
Strong Oxidizing Agents: Risk of exothermic reaction.
Strong Acids: Amidines are basic; reaction with strong acids will form salts exothermically.
Moisture: Free base amidines and their salts (HCl) are often hygroscopic. Hydrolysis may occur over prolonged exposure to humidity.
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific activity. The "Standard" level applies to most bench-scale synthesis or analysis.
Protection Zone
Standard Handling (Weighing/Transfer)
High-Risk (Spill Cleanup/Aerosol Generation)
Technical Specification
Eye/Face
Safety Glasses with Side Shields
Chemical Safety Goggles
Standard: EN 166 / ANSI Z87.1High-Risk: Must seal against dust entry.
Hand
Nitrile Gloves (Double gloving recommended)
Nitrile (Inner) + Neoprene/Butyl (Outer)
Thickness: >0.11 mmBreakthrough: >480 min (Nitrile)
Respiratory
N95 / FFP2 Mask
Half-face Respirator with P100/P3 Cartridges
Required if working outside a fume hood or handling fine powder.
Body
Lab Coat (Cotton/Poly blend)
Tyvek® Coveralls or Chemical Apron
Ensure wrist coverage overlaps with gloves.
Footwear
Closed-toe, non-perforated shoes
Chemical Resistant Overshoes
No mesh sneakers allowed.
Part 3: Operational Handling Protocol
Workflow Visualization
The following diagram outlines the safe handling lifecycle, emphasizing the "Check-Verify-Execute" logic to prevent exposure.
Figure 1: Operational workflow for handling benzamidine derivatives. Note the critical check of engineering controls before opening the container.
Step-by-Step Methodology
Step 1: Engineering Control Verification
Action: Ensure Chemical Fume Hood is operational with face velocity between 80–120 fpm (0.4–0.6 m/s) .
Reasoning: Benzamidine derivatives are potential respiratory irritants (H335).[2] Handling open powder on an open benchtop risks inhalation of micro-particles.
Step 2: Weighing & Transfer
Tools: Use anti-static weighing boats and spatulas.
Protocol:
Place the balance inside the fume hood if possible. If not, tare the balance, remove the weigh boat, add chemical inside the hood, and return to the balance.
Never leave the stock container open on the bench.
Self-Validation: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive.
Step 3: Solubilization
Solvents: Soluble in DMSO, Methanol, and Water (if salt form).
Precaution: Add solvent to the solid, not solid to the solvent, to minimize splash risk.
Observation: The dissolution is generally not highly exothermic, but always monitor temperature when scaling up (>10 g).
Step 4: Storage
Condition: Keep container tightly closed.
Environment: Store at 2–8°C (Refrigerator) or room temperature depending on the specific salt form, but always under desiccation .
Why: Amidines can hydrolyze to amides (3-Fluoro-4-methylbenzamide) in the presence of moisture, degrading purity.
Part 4: Emergency Response & Disposal
Spill Response Decision Tree
Figure 2: Decision logic for immediate spill remediation.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (may increase absorption).
Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present and easy to do.[1][2][6][7]
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Waste Disposal
Solid Waste: Dispose of contaminated wipes and solids in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .
Liquid Waste: Collect in a dedicated organic waste stream. Do not pour down the drain.
Destruction: The preferred method is incineration equipped with an afterburner and scrubber (to handle Nitrogen and Fluorine combustion byproducts).
References
PubChem. 4-Fluoro-3-methylbenzene-1-carboximidamide (Compound Summary). National Library of Medicine. Available at: [Link]